PIK-93
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-[4-chloro-3-(2-hydroxyethylsulfamoyl)phenyl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S2/c1-8-13(23-14(17-8)18-9(2)20)10-3-4-11(15)12(7-10)24(21,22)16-5-6-19/h3-4,7,16,19H,5-6H2,1-2H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVNFXCESCXMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CC(=C(C=C2)Cl)S(=O)(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425868 | |
| Record name | PIK-93 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593960-11-3 | |
| Record name | N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PIK-93 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-[4-Chloro-3-[[(2-hydroxyethyl)amino]sulfonyl]phenyl]-4-methyl-2-thiazolyl]acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS3XFL5JRX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PIK-93
For Researchers, Scientists, and Drug Development Professionals
Abstract
PIK-93 is a potent small molecule inhibitor with a complex mechanism of action primarily targeting lipid kinases. Initially identified as a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), it also exhibits significant activity against class I phosphoinositide 3-kinases (PI3Ks), particularly the γ and α isoforms. This dual activity profile makes this compound a valuable tool for dissecting the roles of these kinases in various cellular processes and a potential starting point for the development of therapeutics for a range of diseases, including cancer and viral infections. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its target specificity, impact on signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Dual Inhibition of PI4KIIIβ and PI3Ks
This compound functions as an ATP-competitive inhibitor, targeting the ATP-binding site of its target kinases.[1] Its primary mechanism revolves around the potent and relatively selective inhibition of PI4KIIIβ, an enzyme critical for the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in membrane trafficking and the structural integrity of the Golgi apparatus.[2]
Simultaneously, this compound demonstrates potent inhibition of class I PI3K isoforms, which are central to the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[1][3] The inhibition of this pathway by this compound can induce apoptosis and halt the growth of cancer cells.[1]
Quantitative Data Presentation: Target Selectivity Profile
The inhibitory activity of this compound against various lipid kinases has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being the key metric for comparison.
| Target Kinase | IC50 (nM) | Reference |
| Primary Targets | ||
| PI4KIIIβ | 19 | [4][5][6][7] |
| PI3Kγ (p110γ) | 16 | [4][5][7] |
| PI3Kα (p110α) | 39 | [4][5][6][7] |
| Off-Targets | ||
| PI3Kδ (p110δ) | 120 | [4][5][6][7] |
| PI3Kβ (p110β) | 590 | [4][5][6][7] |
| DNA-PK | 64 | [4] |
| mTORC1 | 1380 | [8] |
| hsVps34 | 320 | [8] |
| ATM | 490 | [8] |
| PI4KIIIα | 1100 | [6] |
| PI4KIIα | >100,000 | [6] |
| C2β | 140 | [8] |
| C2α | 16,000 | [8] |
| ATR | 17,000 | [8] |
Impact on Cellular Signaling Pathways
The dual inhibition of PI4KIIIβ and PI3Ks by this compound leads to the modulation of several critical cellular signaling pathways.
Disruption of the PI3K/AKT/mTOR Pathway
By inhibiting PI3Kα and other isoforms, this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors such as AKT and PDK1, leading to the suppression of the entire PI3K/AKT/mTOR signaling cascade.[1][9] This pathway is frequently hyperactivated in cancer, and its inhibition by this compound underlies the compound's anti-proliferative and pro-apoptotic effects.[1][10]
References
- 1. medkoo.com [medkoo.com]
- 2. nbinno.com [nbinno.com]
- 3. New Insights into PI3K Inhibitor Design using X-ray Structures of PI3Kα Complexed with a Potent Lead Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
- 8. adooq.com [adooq.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
The Dual Role of PIK-93: A Technical Primer on its Primary Kinase Targets
PIK-93 has emerged as a critical chemical probe in cell biology and drug discovery, primarily recognized for its potent inhibitory action against specific lipid kinases. This technical guide synthesizes the current understanding of this compound's primary targets, offering a detailed overview for researchers, scientists, and drug development professionals. The information presented herein is supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Primary Molecular Targets: A Dual Affinity
This compound is a potent, synthetic inhibitor that demonstrates high affinity for two key enzymes: Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and Phosphoinositide 3-kinase γ (PI3Kγ).[1][2][3][4] Its inhibitory activity against these targets occurs in the low nanomolar range, establishing them as its primary targets of action.
Specifically, this compound inhibits PI4KIIIβ with an IC50 of 19 nM.[1][2][3][4] Concurrently, it exhibits potent inhibition of PI3Kγ with an IC50 of 16 nM.[1][2][3] The compound also displays significant, albeit slightly less potent, activity against PI3Kα, with a reported IC50 of 39 nM.[1][2][3] Its mechanism of action against PI3Ks is through competitive inhibition at the ATP-binding site.[5]
While this compound is highly potent against these specific kinases, it demonstrates selectivity, with significantly lower activity against other related kinases, even at concentrations up to 10 μM.[1][2]
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of this compound has been quantified against a panel of phosphoinositide kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its activity across different kinase isoforms.
| Kinase Target | IC50 Value |
| PI4KIIIβ | 19 nM[1][2][3][4] |
| PI3Kγ | 16 nM[1][2][3] |
| PI3Kα | 39 nM[1][2][3] |
| PI3Kδ | 0.12 µM[1][2][3] |
| PI3Kβ | 0.59 µM[1][2][3] |
| PI4KIIIα | 1,100 nM[6] |
| PI4KIIα | >100,000 nM[6] |
Cellular Signaling Pathways Modulated by this compound
The dual inhibition of PI4KIIIβ and the PI3K family by this compound implicates it in multiple critical cellular signaling pathways.
The PI3K/AKT/mTOR Pathway
This compound's inhibition of Class I PI3K isoforms (α, β, γ, δ) directly impacts the PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth, proliferation, survival, and metabolism.[5][7] By blocking the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), this compound prevents the activation of downstream effectors such as AKT and mTOR.[7] This pathway is frequently hyperactivated in cancer, making this compound a valuable tool for oncological research.[5][7]
PI4KIIIβ-Mediated Cellular Processes
PI4KIIIβ is essential for maintaining the lipid composition of the Golgi apparatus and plays a crucial role in the transport of ceramide from the endoplasmic reticulum to the Golgi.[1][2][6] By inhibiting PI4KIIIβ, this compound disrupts these processes, leading to an inhibition of sphingomyelin synthesis.[1][2][3] This kinase is also co-opted by several RNA viruses for the formation of their replication organelles. Consequently, this compound has demonstrated anti-enterovirus effects, including against poliovirus and hepatitis C virus.[1][2][3]
Detailed Experimental Protocols
The characterization of this compound's inhibitory activity relies on robust and reproducible experimental methods. Below are protocols for key assays used to determine its efficacy.
In Vitro Kinase Assay (IC50 Determination)
This protocol describes a standard thin-layer chromatography (TLC) assay to measure lipid kinase activity and determine IC50 values.[1][8]
1. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the specific kinase isoform, this compound at various concentrations (typically a 10-12 point two-fold serial dilution from a high concentration of 100 µM, with a final DMSO concentration of 2%), kinase buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2), and freshly sonicated phosphatidylinositol (100 µg/ml).[1][8]
2. Reaction Initiation:
-
Initiate the kinase reaction by adding ATP containing 10 µCi of γ-³²P-ATP to a final concentration of 10 or 100 µM.[1][8]
-
Allow the reaction to proceed for 20 minutes at room temperature.[1][8]
3. Reaction Termination and Lipid Extraction:
-
Terminate the reaction by adding 105 µL of 1N HCl, followed by 160 µL of a 1:1 mixture of chloroform and methanol.[1][8]
-
Vortex the biphasic mixture and centrifuge briefly to separate the phases.[1][8]
-
Carefully transfer the lower organic phase to a new tube.[1][8]
4. Thin-Layer Chromatography (TLC):
5. Quantification:
-
Dry the TLC plate and expose it to a phosphorimager screen.[1]
-
Quantify the radioactive signal to determine the extent of kinase inhibition at each this compound concentration and calculate the IC50 value.[1]
Cellular Assay: Actin Staining in dHL60 Cells
This protocol details a method to observe the cellular effects of this compound on actin organization in differentiated HL60 (dHL60) cells, which is relevant to its impact on cell motility and chemotaxis.[1][8]
1. Cell Preparation:
-
Pre-incubate dHL60 cells in suspension with the desired concentration of this compound (e.g., 0.5 µM–1 µM) or a vehicle control for 40 minutes.[1][8]
2. Cell Plating and Stimulation:
-
Resuspend the cells in mHBSS containing the same concentration of this compound or vehicle.[1][8]
-
Allow the cells to adhere to fibronectin-coated coverslips.[1][8]
-
Stimulate the cells with a uniform concentration of 100 nM f-Met-Leu-Phe (fMLP) for 3 minutes.[1][8]
3. Cell Fixation and Staining:
-
Stain the F-actin by incubating the cells with 10 units/mL of rhodamine-phalloidin for 15 minutes.[1][8]
4. Imaging:
-
Mount the coverslips and visualize the actin cytoskeleton using fluorescence microscopy to assess changes in cell morphology and actin distribution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound |CAS:593960-11-3 Probechem Biochemicals [probechem.com]
- 4. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. glpbio.com [glpbio.com]
An In-depth Technical Guide to the Discovery and Synthesis of PIK-93
For Researchers, Scientists, and Drug Development Professionals
Abstract
PIK-93 is a potent, synthetic small molecule that has garnered significant interest in the scientific community for its dual inhibitory activity against phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and class I phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for key assays, a summary of its inhibitory activity in structured tables, and visualizations of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, cell biology, and drug discovery.
Discovery and Mechanism of Action
This compound was identified as the first potent, synthetic inhibitor of PI4KIIIβ.[1][4] It also demonstrates potent inhibition of PI3K isoforms, particularly the γ and α isoforms.[1][2] The dual-specificity of this compound makes it a valuable tool for dissecting the distinct and overlapping roles of these lipid kinases in various cellular processes.
The mechanism of action of this compound involves competitive inhibition at the ATP-binding site of its target kinases.[5] X-ray crystallography studies of this compound in complex with p110γ have revealed key interactions, including hydrogen bonds with the backbone amide and carbonyl of Val882 in the hinge region and between its sulfonamide group and Asp964.[4][6] By blocking the activity of PI3Ks, this compound effectively inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and trafficking.[5][7] Its inhibition of PI4KIIIβ has been shown to disrupt ceramide transport from the endoplasmic reticulum (ER) to the Golgi apparatus, impacting sphingomyelin synthesis.[1][2] This has downstream effects on viral replication, as PI4KIIIβ is essential for the replication of numerous viruses.[4]
Synthesis of this compound
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the in vitro inhibitory activity of this compound against various lipid kinases.
Table 1: this compound IC50 Values against PI3K and PI4K Isoforms
| Kinase Target | IC50 (nM) | Reference(s) |
| PI4KIIIβ | 19 | [1][2][3][4] |
| PI3Kγ | 16 | [1][2][4] |
| PI3Kα | 39 | [1][2][4] |
| PI3Kδ | 120 | [2][3][4] |
| PI3Kβ | 590 | [2][3][4] |
| PI4KIIIα | 1,100 | [3] |
| PI4KIIα | >100,000 | [3] |
Table 2: this compound IC50 Values against Other Kinases
| Kinase Target | IC50 (nM) | Reference(s) |
| DNA-PK | 64 | [8] |
| hsVps34 | 320 | [8] |
| ATM | 490 | [8] |
| mTORC1 | 1,380 | [8] |
| C2α | 16,000 | [8] |
| ATR | 17,000 | [8] |
Table 3: this compound EC50 Values in Cellular Assays
| Cellular Effect | Cell Line | EC50 (µM) | Reference(s) |
| Anti-Poliovirus (PV) Replication | - | 0.14 | [1][2] |
| Anti-Hepatitis C Virus (HCV) Replication | - | 1.9 | [1][2] |
Experimental Protocols
In Vitro PI3K/PI4K Kinase Assay (TLC-based)
This protocol describes a standard thin-layer chromatography (TLC) assay to measure the lipid kinase activity of PI3Ks and PI4Ks and to determine the IC50 values of inhibitors like this compound.[1][7]
Materials:
-
Purified kinase (PI3K or PI4K isoforms)
-
This compound (or other inhibitors) dissolved in DMSO
-
Kinase reaction buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2
-
Substrate: Sonicated phosphatidylinositol (PI) (100 µg/mL)
-
[γ-32P]ATP (10 µCi)
-
1N HCl
-
Chloroform:Methanol (1:1)
-
TLC developing solvent: n-propanol:1M acetic acid (65:35)
-
TLC plates (silica gel)
-
Phosphorimager screen and scanner
Procedure:
-
Prepare a reaction mixture containing the kinase, this compound at various concentrations (typically 10-12 two-fold dilutions starting from 100 µM, with a final DMSO concentration of 2%), and kinase reaction buffer.
-
Add freshly sonicated phosphatidylinositol to the reaction mixture.
-
Initiate the kinase reaction by adding ATP containing 10 µCi of [γ-32P]ATP to a final concentration of 10 or 100 µM.
-
Allow the reaction to proceed for 20 minutes at room temperature.
-
Terminate the reaction by adding 105 µL of 1N HCl, followed by 160 µL of CHCl3:MeOH (1:1).
-
Vortex the biphasic mixture and centrifuge briefly.
-
Carefully transfer the lower organic phase to a new tube.
-
Spot the extracted organic phase onto a TLC plate.
-
Develop the TLC plate in a chamber containing the n-propanol:acetic acid developing solvent for 3-4 hours.
-
Dry the TLC plate and expose it to a phosphorimager screen.
-
Quantify the radioactive spots corresponding to the phosphorylated product to determine kinase activity at each inhibitor concentration.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][7]
Actin Staining in Differentiated HL-60 (dHL60) Cells
This protocol details the procedure for staining F-actin in dHL60 cells to observe the effects of this compound on the actin cytoskeleton.[7]
Materials:
-
Differentiated HL-60 (dHL60) cells
-
This compound or vehicle (DMSO)
-
mHBSS (modified Hank's Balanced Salt Solution)
-
Fibronectin-coated coverslips
-
f-Met-Leu-Phe (fMLP) (100 nM)
-
3.7% Paraformaldehyde (PFA) in PBS
-
Rhodamine-phalloidin (10 units/mL)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Pre-incubate dHL60 cells in suspension with the desired concentration of this compound (e.g., 0.5 µM–1 µM) or vehicle for 40 minutes.
-
Centrifuge the cells for 5 minutes at 2000 rpm at room temperature.
-
Resuspend the cell pellet in mHBSS containing the same concentration of this compound or vehicle.
-
Allow the cells to adhere to fibronectin-coated coverslips.
-
Stimulate the adherent cells with a uniform concentration of 100 nM fMLP for 3 minutes.
-
Fix the cells by adding 3.7% PFA for 15 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells and stain for F-actin by incubating with 10 units/mL rhodamine-phalloidin for 15 minutes.
-
Wash the cells with PBS to remove excess stain.
-
Mount the coverslips on microscope slides and visualize using fluorescence microscopy.[7]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: The role of PI4KIIIβ in ceramide transport and its inhibition by this compound.
Conclusion
This compound stands out as a critical chemical probe for investigating the complex roles of PI4KIIIβ and PI3Ks in cellular signaling. Its ability to potently inhibit these kinases has provided valuable insights into processes ranging from cell proliferation and migration to intracellular trafficking and viral replication. This technical guide consolidates key information on this compound, offering researchers a foundational resource to facilitate further studies into the therapeutic potential of targeting these important lipid kinases.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
PIK-93: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, biological activity, and methodologies associated with the potent kinase inhibitor, PIK-93.
Core Chemical Identity
This compound is a synthetic, cell-permeable compound recognized for its potent inhibitory effects on phosphatidylinositol 4-kinase (PI4K) and phosphoinositide 3-kinase (PI3K) isoforms. Its systematic IUPAC name is N-[5-[4-chloro-3-(2-hydroxyethylsulfamoyl)phenyl]-4-methyl-1,3-thiazol-2-yl]acetamide.
| Property | Value |
| Molecular Formula | C₁₄H₁₆ClN₃O₄S₂ |
| Molecular Weight | 389.88 g/mol |
| CAS Number | 593960-11-3 |
| Appearance | White to off-white solid |
| SMILES | CC(NC1=NC(C)=C(S1)C2=CC=C(C(S(=O)(NCCO)=O)=C2)Cl)=O |
Physicochemical Properties
Understanding the physical and chemical characteristics of this compound is crucial for its effective use in experimental settings.
| Property | Data |
| Solubility | Soluble in DMSO (up to 100 mg/mL), and to a lesser extent in Ethanol.[1] Insoluble in water. |
| Storage and Stability | Store as a solid powder at -20°C for up to 3 years.[1] In solvent, store at -80°C for up to 2 years.[1] Avoid repeated freeze-thaw cycles. |
Biological Activity and Target Profile
This compound is a potent inhibitor of both PI4K and Class I PI3K isoforms. Its inhibitory activity is summarized in the table below.
| Target | IC₅₀ (nM) |
| PI4KIIIβ | 19[1][2] |
| PI3Kγ | 16[1][2] |
| PI3Kα | 39[1][2] |
| PI3Kδ | 120 |
| PI3Kβ | 590 |
This compound demonstrates selectivity for PI4KIIIβ over other PI4K isoforms.[3] It has been shown to have no significant inhibitory effect against a broad panel of other protein kinases at concentrations up to 10 µM.[1][2]
Signaling Pathway Inhibition
This compound primarily exerts its biological effects through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1]
Experimental Protocols
In Vitro Kinase Assay (IC₅₀ Determination)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the target kinase, varying concentrations of this compound (typically in 2% final DMSO concentration), assay buffer (25 mM HEPES, pH 7.4, 10 mM MgCl₂), and freshly sonicated phosphatidylinositol (100 µg/ml).[4]
-
Initiation: Start the reaction by adding ATP containing 10 µCi of γ-³²P-ATP to a final concentration of 10 or 100 µM.[4]
-
Incubation: Allow the reaction to proceed for 20 minutes at room temperature.[4]
-
Termination: Stop the reaction by adding 105 µL of 1N HCl, followed by 160 µL of a 1:1 chloroform:methanol mixture.[4]
-
Lipid Extraction: Vortex the mixture and centrifuge briefly to separate the phases. Carefully transfer the lower organic phase to a new tube.[4]
-
Thin-Layer Chromatography (TLC): Spot the extracted organic phase onto a TLC plate. Develop the plate for 3-4 hours in a solvent system of 65:35 n-propanol:1M acetic acid.[4]
-
Analysis: Dry the TLC plate and expose it to a phosphorimager screen. Quantify the radiolabeled lipid products to determine kinase activity at each inhibitor concentration. IC₅₀ values are then calculated from the dose-response curve.[4]
Cell-Based Assays
Cell-based assays are essential for evaluating the effects of this compound in a biological context.
5.2.1. Western Blotting for PI3K Pathway Activation
This technique is used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway following treatment with this compound.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, total S6).
-
Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
5.2.2. Cell Proliferation/Viability Assay
Assays such as MTT, XTT, or CellTiter-Glo® can be used to measure the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).
-
Assay Reagent Addition: Add the appropriate assay reagent (e.g., MTT, XTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
This compound is a valuable research tool for investigating the roles of PI4K and PI3K signaling in various cellular processes. Its potent and relatively selective inhibitory profile makes it a key compound for studies in cell biology, cancer research, and drug discovery. The provided protocols offer a foundation for the effective utilization and characterization of this compound in a laboratory setting.
References
PIK-93 inhibitor selectivity profile
An In-depth Technical Guide to the PIK-93 Inhibitor Selectivity Profile
Introduction
This compound is a potent small molecule inhibitor initially identified for its activity against phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and members of the Class I phosphoinositide 3-kinase (PI3K) family.[1][2][3][4] Its dual activity makes it a valuable tool for dissecting the distinct and overlapping roles of these lipid kinases in various cellular processes. This document provides a comprehensive overview of the selectivity profile of this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism and associated experimental workflows, intended for researchers and professionals in drug development.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been quantified against a range of lipid kinases. The data reveals high potency for PI4KIIIβ, PI3Kγ, and PI3Kα, with lower activity against other isoforms.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 Value | Reference |
| PI4KIIIβ | 19 nM | [1][2][3][4][5][6] |
| PI3Kγ | 16 nM | [1][2][3][4][6] |
| PI3Kα | 39 nM | [1][2][4][5][6] |
| PI3Kδ | 120 nM (0.12 µM) | [1][2][3][5] |
| PI3Kβ | 590 nM (0.59 µM) | [1][2][3][5] |
| PI4KIIIα | 1,100 nM (1.1 µM) | [5] |
| PI4KIIα | >100,000 nM (>100 µM) | [5] |
| PI3KC2β | 14,000 nM (14 µM) | [2] |
Note: IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays.
Table 2: Cellular Activity and Cytotoxicity of this compound
| Cellular Effect / Cell Line | Assay Type | Effective Concentration (EC50 / IC50) | Reference |
| Anti-Poliovirus Activity | Viral Replication Assay | 140 nM (0.14 µM) | [1][2][6] |
| Anti-Hepatitis C Virus (HCV) Activity | Viral Replication Assay | 1,900 nM (1.9 µM) | [1][2][6] |
| Non–Small Cell Lung Cancer (NSCLC) Lines | Sulforhodamine B (SRB) Cytotoxicity | >5,000 nM (>5 µM) | [7] |
| Normal Fibroblast Cells (HFB) | Sulforhodamine B (SRB) Cytotoxicity | >20,000 nM (>20 µM) | [7] |
Note: this compound demonstrates low cytotoxicity in cancer and normal cell lines at concentrations significantly higher than those required for its primary kinase targets.[7]
Signaling Pathways and Mechanisms of Action
This compound exerts its cellular effects by inhibiting key enzymes in two major signaling pathways. Its inhibition of PI4KIIIβ disrupts processes like ceramide transport and viral replication, while its action on PI3Ks affects cell growth, survival, and polarity.[5][8]
Caption: this compound inhibits both PI4KIIIβ and Class I PI3K pathways.
A notable mechanism discovered is the ability of this compound to promote the ubiquitination and subsequent proteasomal degradation of Programmed death-ligand 1 (PD-L1) in lung cancer cells.[7] This occurs through an enhanced interaction between PD-L1 and the E3 Ubiquitin ligase Cullin-4A (CUL4A), suggesting a role for this compound in modulating the tumor microenvironment.[7]
Caption: Logical workflow of this compound-induced PD-L1 degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an inhibitor's selectivity and potency.
In Vitro Lipid Kinase Assay (TLC-based)
This assay measures the direct inhibitory effect of this compound on purified kinase enzymes.[1]
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the purified kinase, this compound at various concentrations (typically with a final DMSO concentration of 2%), reaction buffer (25 mM HEPES, pH 7.4, 10 mM MgCl₂), and freshly sonicated phosphatidylinositol (100 µg/ml) as the substrate.[1]
-
Reaction Initiation : The kinase reaction is initiated by adding ATP, which includes 10 µCi of γ-³²P-ATP, to a final concentration of 10 or 100 µM.[1]
-
Incubation : The reaction is allowed to proceed for 20 minutes at room temperature.[1]
-
Reaction Termination : The reaction is stopped by the addition of 105 µL of 1N HCl, followed by 160 µL of a 1:1 mixture of chloroform and methanol (CHCl₃:MeOH).[1]
-
Lipid Extraction : The biphasic mixture is vortexed and centrifuged. The lower organic phase, containing the radiolabeled lipid product, is carefully transferred to a new tube.[1]
-
Analysis : The extracted lipids are spotted onto a thin-layer chromatography (TLC) plate, separated by chromatography, and the radiolabeled product is visualized and quantified using autoradiography to determine the extent of inhibition and calculate IC50 values.[1]
Caption: Workflow for the TLC-based in vitro lipid kinase assay.
Cellular Assays
-
Actin Staining for Cell Polarity : Differentiated HL60 (dHL60) cells are preincubated with this compound for 40 minutes. Following stimulation with f-Met-Leu-Phe (fMLP) to induce polarity, the cells are fixed with 3.7% PFA and stained with rhodamine-phalloidin to visualize F-actin distribution.[1] In these experiments, this compound was observed to impair the stability of the leading edge.[1][2]
-
Ceramide Transport Assay : In COS-7 cells, treatment with this compound (e.g., 250 nM) is evaluated for its ability to block the transport of ceramide from the endoplasmic reticulum to the Golgi. This can be assessed by monitoring the accumulation of fluorescently labeled ceramide (FL-Cer) in the Golgi or by measuring the conversion of [³H]serine-labeled endogenous ceramide into sphingomyelin.[1][2] this compound effectively inhibits these processes, highlighting the role of PI4KIIIβ.[1][2][5]
-
Sulforhodamine B (SRB) Cytotoxicity Assay : To measure cytotoxicity, various cell lines are treated with a range of this compound concentrations for 72 hours.[7] Following incubation, cells are fixed, stained with sulforhodamine B, and the absorbance is measured to determine cell survival relative to untreated controls, from which IC50 values for cytotoxicity are calculated.[7]
Summary and Conclusion
This compound is a potent dual inhibitor of PI4KIIIβ and Class I PI3K isoforms, particularly PI3Kγ and PI3Kα. Its selectivity profile, characterized by low nanomolar IC50 values against its primary targets and significantly lower potency against other kinases and in cytotoxicity assays, makes it a precise tool for cellular studies.[1][5][7] The detailed protocols provided herein serve as a standard for characterizing this compound and similar inhibitors. Its recently discovered ability to induce PD-L1 degradation opens new avenues for its potential application in immuno-oncology research.[7] Understanding this detailed selectivity profile is critical for the accurate interpretation of experimental results and for guiding future drug development efforts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. PIK 93 | CAS 593960-11-3 | PIK93 | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound |CAS:593960-11-3 Probechem Biochemicals [probechem.com]
- 7. Small-molecule this compound modulates the tumor microenvironment to improve immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
PIK-93: A Potent Inhibitor of Viral Replication Through Host Cell Factor Targeting
An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor PIK-93 and its significant effects on the replication of a broad range of viruses. This compound is a potent, cell-permeable molecule that primarily targets the host cell lipid kinase, phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a crucial factor for the formation of replication organelles for numerous positive-strand RNA viruses. This document details the mechanism of action of this compound, its inhibitory profile against various viral species, and the underlying cellular pathways it modulates. Furthermore, this guide presents detailed experimental protocols for assessing the antiviral activity of this compound and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in virology and drug development.
Introduction
The emergence of novel and re-emerging viral diseases necessitates the development of broad-spectrum antiviral therapies. A promising strategy in this endeavor is the targeting of host cell factors that are essential for the replication of multiple viruses. This approach offers the potential for a higher barrier to the development of viral resistance compared to direct-acting antivirals. This compound has emerged as a key pharmacological tool and a potential lead compound in this area. It is a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a host enzyme hijacked by many viruses to create specialized intracellular membrane structures known as replication organelles, which are the sites of viral RNA synthesis.[1][2][3] This guide synthesizes the current scientific knowledge on this compound, focusing on its role as a modulator of viral replication.
Mechanism of Action of this compound
This compound exerts its antiviral effects primarily through the inhibition of PI4KIIIβ.[1][4][5][6] This kinase is responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus.[3][7] Many positive-strand RNA viruses, particularly those belonging to the Picornaviridae family, recruit PI4KIIIβ to their replication sites to generate a PI4P-rich environment.[2][3] This accumulation of PI4P is critical for the recruitment of other host and viral proteins necessary for the formation and function of the replication organelles.[3][8] By inhibiting PI4KIIIβ, this compound disrupts the synthesis of PI4P, thereby preventing the formation of these essential viral replication platforms and ultimately halting viral proliferation.[2][8]
It is important to note that while this compound is a potent inhibitor of PI4KIIIβ, it also exhibits activity against class I phosphoinositide 3-kinases (PI3Ks), particularly the p110α and p110γ isoforms.[1][4][5][6] This off-target activity should be considered when interpreting experimental results.
Signaling Pathway of PI4KIIIβ in Viral Replication
The following diagram illustrates the central role of PI4KIIIβ in the formation of viral replication organelles and the inhibitory action of this compound.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified against its primary kinase targets and various viruses. The following tables summarize the key data from published studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference |
| PI4KIIIβ | 19 | [1][4][5][6][9] |
| PI4KIIIα | 1,100 | [4] |
| PI4KIIα | >100,000 | [4] |
| PI3Kγ (p110γ) | 16 | [1][5][6][9] |
| PI3Kα (p110α) | 39 | [1][4][5][6][9] |
| PI3Kδ (p110δ) | 120 | [4][5][6][9] |
| PI3Kβ (p110β) | 590 | [1][4][5][6][9] |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | Assay | Endpoint | Value | Reference |
| Enterovirus 71 (EV71) | RD cells | RNA replication | Inhibition of viral RNA | 0.25 µM significantly reduces replication | [10] |
| Poliovirus (PV) | - | Replication assay | EC50 | 0.14 µM | [5][6][9] |
| Hepatitis C Virus (HCV) | Huh7.5 cells | Gaussia luciferase assay | EC50 | 1.9 µM | [5][6][9] |
| Enteroviruses | HeLa cells | RNA replication | - | 125 nM reduces replication | [4] |
| Coxsackievirus B3 (CVB3) | BGM cells | Luciferase reporter assay | Reduction in luciferase | >98% reduction at 5 µM | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiviral effects of this compound.
In Vitro Kinase Assay
This protocol is used to determine the IC50 of this compound against a specific kinase, such as PI4KIIIβ.
Materials:
-
Recombinant kinase (e.g., PI4KIIIβ)
-
This compound
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2)
-
Phosphatidylinositol (PI) substrate
-
[γ-32P]ATP
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase and varying concentrations of this compound in the kinase reaction buffer.
-
Add sonicated PI to the mixture.
-
Initiate the reaction by adding ATP containing [γ-32P]ATP.
-
Allow the reaction to proceed for 20 minutes at room temperature.
-
Stop the reaction and extract the lipids.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphorimager screen.
-
Quantify the amount of radiolabeled PI4P produced at each this compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Viral Replication Assay (Luciferase-based)
This assay is used to quantify the effect of this compound on viral RNA replication using a reporter virus.
Materials:
-
Cells permissive to the virus of interest (e.g., HeLa, Huh7.5)
-
Reporter virus expressing a luciferase gene (e.g., Renilla or Firefly luciferase)
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-4 hours).
-
Infect the cells with the luciferase-expressing reporter virus at a specific multiplicity of infection (MOI).
-
After a defined incubation period (e.g., 8, 24, or 48 hours), lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay) to control for cytotoxicity.
-
Calculate the EC50 value by plotting the percentage of inhibition of viral replication against the log of the this compound concentration.
Experimental Workflow for Antiviral Testing
The following diagram outlines a typical workflow for evaluating the antiviral efficacy of this compound.
References
- 1. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterovirus Replication Organelles and Inhibitors of Their Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Frontiers | Enterovirus Replication Organelles and Inhibitors of Their Formation [frontiersin.org]
- 9. This compound |CAS:593960-11-3 Probechem Biochemicals [probechem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Foot-and-mouth disease virus genome replication is unaffected by inhibition of type III phosphatidylinositol-4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to PIK-93 in Cell Signaling
This guide provides a comprehensive overview of this compound, a potent small-molecule inhibitor, detailing its mechanism of action, impact on critical cell signaling pathways, and its application in research. The information is presented with structured data, detailed experimental protocols, and visualizations to facilitate a deep understanding of this compound's function.
Core Mechanism of Action
This compound is a synthetic, cell-permeable molecule recognized primarily as a potent dual inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and Class I Phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] Its mechanism of action involves competing with ATP for the binding site on these kinases, thereby blocking their catalytic activity.[5] This inhibition disrupts downstream signaling pathways crucial for a multitude of cellular processes, including cell survival, proliferation, metabolism, membrane trafficking, and immune regulation.[5][6]
This compound demonstrates high potency against PI4KIIIβ and the gamma (γ) isoform of PI3K, with IC50 values in the low nanomolar range.[1][7] It also exhibits significant inhibitory activity against other PI3K isoforms, including alpha (α), delta (δ), and to a lesser extent, beta (β).[1][2][3] This broad-spectrum activity within the PI3K family, combined with potent PI4K inhibition, makes this compound a valuable tool for dissecting complex signaling networks.
Quantitative Inhibitor Profile
The inhibitory activity of this compound has been quantified against various lipid kinases. The following tables summarize its potency, providing a clear comparison of its selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Isoform | IC50 Value |
| Phosphatidylinositol 4-kinase | PI4KIIIβ | 19 nM[1][2][3][4] |
| PI4KIIIα | 1,100 nM[3] | |
| PI4KIIα | >100,000 nM[3] | |
| Phosphoinositide 3-kinase | p110γ (PI3Kγ) | 16 nM[1][2][3][4] |
| p110α (PI3Kα) | 39 nM[1][2][3] | |
| p110δ (PI3Kδ) | 120 nM[1][3] | |
| p110β (PI3Kβ) | 590 nM[1][3] | |
| DNA-dependent protein kinase | DNA-PK | 64 nM[1] |
Table 2: Cellular and Antiviral Activity of this compound
| Activity | Cell Line / Virus | EC50 / IC50 Value |
| Anti-Poliovirus (PV) Replication | - | 0.14 µM[1][7] |
| Anti-Hepatitis C Virus (HCV) Replication | - | 1.9 µM[1][7] |
| Cytotoxicity in NSCLC cell lines | H1975, CL83, etc. | >5 µM[6] |
| Cytotoxicity in normal fibroblast cells | HFB | >20 µM[6] |
Key Signaling Pathways Modulated by this compound
This compound's dual-target nature allows it to intervene in several fundamental signaling cascades.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[8][9] PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. By inhibiting Class I PI3K isoforms, this compound blocks the production of PIP3, leading to the suppression of the entire downstream cascade.[5] This has been shown to induce apoptosis and inhibit growth in cancer cells.[5]
PI4KIIIβ-Mediated Membrane and Ceramide Transport
PI4KIIIβ is a critical enzyme localized to the Golgi apparatus, where it generates phosphatidylinositol 4-phosphate (PI4P). PI4P is essential for recruiting lipid transfer proteins and regulating vesicular trafficking.[10] this compound's potent inhibition of PI4KIIIβ has been shown to disrupt the transport of ceramide from the endoplasmic reticulum (ER) to the Golgi.[1][3] This subsequently impairs the synthesis of sphingomyelin.[1][7] This mechanism also underlies this compound's potent antiviral activity, as many viruses, including poliovirus and hepatitis C virus, rely on PI4KIIIβ to remodel host cell membranes for their replication.[1][3][7]
Modulation of the Tumor Microenvironment via PD-L1 Degradation
Recent studies have uncovered a novel function for this compound in cancer immunotherapy.[6] It has been shown to down-regulate the expression of Programmed Death-Ligand 1 (PD-L1) on the surface of cancer cells and M1 macrophages.[6] The mechanism involves this compound promoting the interaction between PD-L1 and the E3 ubiquitin ligase Cullin-4A (CUL4A), which leads to increased ubiquitination and subsequent proteasomal degradation of PD-L1.[6] By reducing PD-L1 levels, this compound can restore T cell activity and enhance the efficacy of immune checkpoint blockade therapies, representing a promising strategy for modulating the tumor microenvironment.[6]
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are protocols for key assays used to characterize this compound.
In Vitro Lipid Kinase Activity Assay (TLC-based)
This protocol describes a standard method for measuring the in vitro potency of this compound against PI3K and PI4K isoforms.[1][11]
Methodology:
-
Reaction Mixture Preparation : Prepare a reaction mixture containing the purified kinase enzyme, this compound at various concentrations (typically a serial dilution, with 2% DMSO final concentration), kinase buffer (25 mM HEPES, pH 7.4, 10 mM MgCl₂), and freshly sonicated phosphatidylinositol substrate (100 µg/mL).
-
Initiation : Start the kinase reaction by adding ATP containing 10 µCi of γ-³²P-ATP to a final concentration of 10-100 µM.
-
Incubation : Allow the reaction to proceed for 20 minutes at room temperature.
-
Termination : Stop the reaction by adding 105 µL of 1N HCl, followed by 160 µL of a 1:1 mixture of Chloroform:Methanol.
-
Phase Separation : Vortex the biphasic mixture and centrifuge briefly. Carefully transfer the lower organic phase to a new tube.
-
TLC Analysis : Spot the organic extract onto a silica gel Thin-Layer Chromatography (TLC) plate.
-
Development : Develop the TLC plate for 3-4 hours in a solvent system of 65:35 n-propanol:1M acetic acid.
-
Detection and Quantification : Dry the TLC plate and expose it to a phosphorimager screen. The amount of radiolabeled, phosphorylated lipid product is quantified to determine the kinase activity at each inhibitor concentration and calculate the IC50 value.
Cellular PD-L1 Protein Stability Assay (Cycloheximide Chase)
This protocol is used to determine if this compound affects the stability and degradation rate of a target protein within cells.[6]
Methodology:
-
Cell Culture : Plate lung cancer cells (e.g., CL83) and grow to an appropriate confluency.
-
Treatment : Treat the cells with cycloheximide (CHX), a protein synthesis inhibitor, to block the production of new proteins. Concurrently, treat one set of cells with a vehicle control (e.g., DMSO) and another set with this compound (e.g., 10 µM).
-
Time Course : Collect cell lysates at various time points after treatment (e.g., 0, 2, 4, 6, 8, 10 hours).
-
Control for Proteasome Inhibition : As a control, treat a parallel set of cells with this compound and a proteasome inhibitor (e.g., MG132) to verify if the degradation is proteasome-dependent.
-
Western Blotting : Separate the proteins from the cell lysates by SDS-PAGE and transfer them to a membrane.
-
Detection : Probe the membrane with a primary antibody specific for PD-L1 and a loading control (e.g., β-actin). Use a secondary antibody for detection.
-
Analysis : Quantify the band intensities for PD-L1 at each time point relative to the loading control. A faster decrease in the PD-L1 signal in this compound-treated cells compared to the control indicates an accelerated degradation rate and reduced protein half-life. The restoration of PD-L1 levels in the presence of MG132 confirms proteasome-mediated degradation.
Summary and Future Directions
This compound is a versatile and potent chemical probe with complex inhibitory actions across the PI3K and PI4K families. Its ability to simultaneously block multiple signaling nodes makes it a powerful tool for investigating cellular processes ranging from membrane trafficking and viral replication to cell survival and immune regulation. While its lack of high specificity for a single kinase can complicate the interpretation of results, this same property allows for the exploration of pathway crosstalk and redundancy. The recent discovery of its role in modulating PD-L1 stability opens new avenues for its potential application in combination cancer therapies. Future research will likely focus on developing more isoform-selective derivatives of this compound and further exploring its therapeutic potential in oncology, virology, and inflammatory diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. medkoo.com [medkoo.com]
- 6. Small-molecule this compound modulates the tumor microenvironment to improve immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound |CAS:593960-11-3 Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. nbinno.com [nbinno.com]
- 11. glpbio.com [glpbio.com]
The Impact of PIK-93 on Golgi Apparatus Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of PIK-93, a potent small molecule inhibitor, on the structure and function of the Golgi apparatus. By targeting key lipid kinases, this compound serves as a critical tool for dissecting the intricate signaling pathways that govern Golgi-mediated cellular processes. This document outlines the mechanism of action of this compound, presents quantitative data on its inhibitory activity and cellular effects, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows.
Introduction to this compound and its Primary Target
This compound is a synthetic, potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a key enzyme in the synthesis of phosphatidylinositol 4-phosphate (PI4P) within the Golgi apparatus. PI4P is an essential phosphoinositide that acts as a signaling lipid and a docking site for a variety of effector proteins, thereby regulating vesicular trafficking and lipid transport to and from the Golgi. While this compound is most recognized for its activity against PI4KIIIβ, it also exhibits inhibitory effects on class I phosphoinositide 3-kinases (PI3Ks), particularly PI3Kγ and PI3Kα. This multi-kinase activity should be considered when interpreting experimental results.
Quantitative Data on this compound Activity and Effects
The following tables summarize the quantitative data regarding the inhibitory potency of this compound and its observed effects on Golgi-related functions.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value |
| PI4KIIIβ | 19 nM[1] |
| PI3Kγ | 16 nM |
| PI3Kα | 39 nM |
| PI3Kβ | 0.59 µM |
| PI3Kδ | 0.12 µM[2] |
Table 2: Cellular Effects of this compound on Golgi Function
| Cell Line | This compound Concentration | Observed Effect on Golgi | Reference |
| Huh7.5 | 0.5 µM | Reduction in Golgi PI4P levels | [3][4] |
| Huh7.5 | 30 µM | Significant reduction in Golgi PI4P levels | [3][4] |
| COS-7 | 250 nM | Abrogation of CERT-PH domain and FL-Cer accumulation in Golgi | [2] |
| COS-7 | 250 nM | Significant inhibition of ceramide to sphingomyelin conversion | [2] |
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects on the Golgi by inhibiting PI4KIIIβ, leading to a reduction in PI4P levels. This disrupts the recruitment and function of PI4P-dependent effector proteins that are crucial for Golgi structure and trafficking.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of this compound on Golgi apparatus function.
In Vitro PI4KIIIβ Kinase Assay
This assay measures the enzymatic activity of PI4KIIIβ and its inhibition by this compound.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the PI4KIIIβ enzyme, the desired concentration of this compound (typically with a 2% DMSO final concentration), a suitable buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2), and freshly sonicated phosphatidylinositol (100 µg/ml)[2].
-
Reaction Initiation: Initiate the kinase reaction by adding ATP containing 10 µCi of γ-32P-ATP to a final concentration of 10 or 100 µM[2].
-
Incubation: Allow the reaction to proceed for 20 minutes at room temperature[2].
-
Reaction Termination and Lipid Extraction: Terminate the reaction by adding 105 µL of 1N HCl, followed by 160 µL of CHCl3:MeOH (1:1). Vortex the mixture and centrifuge briefly. Carefully transfer the organic (lower) phase to a new tube[2].
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate. Develop the plate for 3-4 hours in a solution of 65:35 n-propanol:1M acetic acid[2].
-
Analysis: Dry the TLC plate and expose it to a phosphorimager screen. Quantify the amount of radiolabeled PI4P to determine the kinase activity. IC50 values are typically determined by measuring kinase activity at multiple concentrations of the inhibitor[2].
Immunofluorescence Staining of Golgi PI4P
This protocol allows for the visualization and quantification of PI4P levels within the Golgi apparatus of cultured cells.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Huh7.5 or COS-7) on coverslips. Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2 hours)[3][4].
-
Fixation: Fix the cells with 2% paraformaldehyde in PBS for 15 minutes at room temperature[5].
-
Permeabilization: Rinse the cells with PBS containing 50 mM NH4Cl. Permeabilize the cells for 5 minutes with 20 µM digitonin in a suitable buffer (e.g., 20 mM PIPES, pH 6.8, 137 mM NaCl, 2.7 mM KCl)[5][6].
-
Blocking: Rinse with the permeabilization buffer and then block for 45 minutes with a blocking solution (e.g., buffer supplemented with 5% normal goat serum and 50 mM NH4Cl)[5].
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against PI4P. For co-localization, a primary antibody against a Golgi marker protein (e.g., giantin or GM130) can also be included.
-
Secondary Antibody Incubation: After washing, incubate the cells with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a confocal microscope.
-
Quantification: Quantify the mean fluorescence intensity of the PI4P signal within the Golgi region (defined by the Golgi marker) to determine changes in PI4P levels[3][4].
Subcellular Fractionation for Golgi Isolation
This protocol describes a method to enrich for Golgi membranes from cultured cells or tissues.
Protocol:
-
Homogenization: Harvest cells or tissue and homogenize in a buffer containing sucrose (e.g., 0.5 M sucrose) using a Dounce homogenizer[7][8].
-
Differential Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei and unbroken cells. Collect the supernatant[8].
-
Sucrose Gradient: Layer the supernatant onto a discontinuous sucrose gradient (e.g., layers of 1.3 M, 0.86 M, and 0.5 M sucrose)[7][9].
-
Ultracentrifugation: Centrifuge at high speed (e.g., >100,000 x g) for a sufficient time to allow organelles to migrate to their isopycnic point (e.g., 60-90 minutes)[7][9].
-
Fraction Collection: Carefully collect the band corresponding to the enriched Golgi fraction, which is typically found at the interface of two sucrose layers (e.g., 0.5 M/0.86 M interface)[9].
-
Validation: The purity of the Golgi fraction should be assessed by Western blotting for known Golgi marker proteins (e.g., GM130, Giantin) and markers of other organelles to check for contamination.
Conclusion
This compound is an invaluable pharmacological tool for investigating the role of PI4KIIIβ and PI4P signaling in the Golgi apparatus. Its ability to acutely inhibit PI4P synthesis allows for the detailed study of downstream effects on Golgi structure, protein and lipid trafficking, and the recruitment of essential effector proteins. The experimental protocols and data presented in this guide provide a framework for researchers to design and execute experiments aimed at further elucidating the complex functions of the Golgi and the impact of their dysregulation in various disease states. Careful consideration of this compound's off-target effects on PI3Ks is necessary for the accurate interpretation of experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Item - Effect of PIK93 on Golgi or plasma membrane PI4P in Huh7.5 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunocytochemical techniques reveal multiple, distinct cellular pools of PtdIns4P and PtdIns(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging of Intracellular and Plasma Membrane Pools of PI(4,5)P2 and PI4P in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcellular Fractionation [labome.com]
- 8. uab.edu [uab.edu]
- 9. Golgi Isolation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
PIK-93 In Vitro Assay: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
PIK-93 is a potent and versatile inhibitor with significant activity against class III phosphatidylinositol 4-kinase beta (PI4KIIIβ) and class I phosphoinositide 3-kinases (PI3Ks), particularly PI3Kγ and PI3Kα.[1][2][3] Its ability to target these key enzymes involved in a multitude of cellular processes—including cell growth, proliferation, differentiation, motility, and intracellular trafficking—makes it a valuable tool for cancer research and beyond.[4] This document provides detailed protocols for in vitro assays utilizing this compound, guidance on data interpretation, and a summary of its inhibitory activities.
Introduction to this compound
This compound was one of the first synthetic, potent inhibitors identified for PI4KIIIβ.[1][2][3] It also demonstrates strong inhibitory action against PI3Kγ and PI3Kα.[1][2][3] The dual activity of this compound allows for the investigation of the roles of these kinases in various biological systems. Research has demonstrated its effects on impairing the stability of the leading edge in differentiated HL60 (dHL60) cells, altering F-actin localization, and reducing chemotaxis.[1][2] Furthermore, this compound has been shown to inhibit the replication of certain viruses, such as poliovirus and hepatitis C virus.[1][2]
Signaling Pathway of Key this compound Targets
The PI3K/Akt/mTOR pathway is a critical signaling cascade that this compound can modulate through its inhibition of PI3Ks. This pathway is fundamental to cell survival and growth.
References
Application Notes and Protocols for the Use of PIK-93 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PIK-93, a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and phosphoinositide 3-kinases (PI3Ks), in a variety of cell culture-based experiments.
Introduction to this compound
This compound is a synthetic, cell-permeable molecule recognized as the first potent inhibitor of PI4KIIIβ.[1][2][3] It also demonstrates strong inhibitory activity against class I PI3K isoforms, particularly PI3Kγ and PI3Kα.[1][2][3] This dual activity makes this compound a valuable tool for investigating the cellular roles of these lipid kinases, which are crucial in processes like membrane trafficking, signal transduction, and viral replication.[1][4][5] Its applications in research span from studying ceramide transport and sphingomyelin synthesis to its potential as an anti-enterovirus agent and a modulator of the tumor microenvironment.[1][2][6][7]
Mechanism of Action
This compound primarily targets PI4KIIIβ and several PI3K isoforms. PI3Ks are a family of enzymes that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating key second messengers like phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] This process activates downstream signaling cascades, most notably the Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[8] PI4KIIIβ, on the other hand, synthesizes phosphatidylinositol 4-phosphate (PI4P), a lipid essential for the structural integrity and function of the Golgi apparatus and for the replication of many RNA viruses.[4][5]
By inhibiting these kinases, this compound disrupts the signaling pathways they control. For instance, its inhibition of PI3K can block Akt phosphorylation and downstream events.[8] Its effect on PI4KIIIβ can alter Golgi-related functions, such as ceramide transport.[1][4] More recently, this compound has been shown to induce the ubiquitination and proteasome-mediated degradation of PD-L1, suggesting a role in cancer immunotherapy.[6]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various kinases and in different cellular contexts. This data is crucial for determining appropriate experimental concentrations.
| Target/Assay | IC50 / EC50 | Cell Line / Context | Reference |
| Kinase Activity | |||
| PI4KIIIβ | 19 nM | In vitro kinase assay | [1][2][3] |
| PI3Kγ (p110γ) | 16 nM | In vitro kinase assay | [1][2][3] |
| PI3Kα (p110α) | 39 nM | In vitro kinase assay | [1][2][3] |
| PI3Kδ (p110δ) | 120 nM (0.12 µM) | In vitro kinase assay | [1][2] |
| PI3Kβ (p110β) | 590 nM (0.59 µM) | In vitro kinase assay | [1][2] |
| PI4KIIIα | 1,100 nM (1.1 µM) | In vitro kinase assay | [4] |
| PI4KIIα | >100,000 nM (>100 µM) | In vitro kinase assay | [4] |
| Cell-Based Assays | |||
| Poliovirus Replication | 140 nM (0.14 µM) | HeLa cells | [1][2] |
| Hepatitis C Virus (HCV) Replication | 1,900 nM (1.9 µM) | Not specified | [1][2] |
| NSCLC Cell Cytotoxicity | >5 µM | CL83, HOP92, H522, H1975, etc. | [6] |
| Normal Fibroblast Cytotoxicity | >20 µM | HFB cells | [6] |
Application Notes
Reconstitution and Storage
-
Solubility: this compound is soluble in DMSO.[1][4][9] Commercially, it is often supplied as a powder or in a pre-dissolved DMSO solution (e.g., 10 mM).[7][9] It has limited solubility in ethanol.[4]
-
Stock Solution Preparation: To prepare a 10 mM stock solution from powder (MW: 389.88 g/mol ), dissolve 1 mg of this compound in 256.5 µL of high-quality, anhydrous DMSO. Vortex to ensure complete dissolution.
-
Storage: Store the solid powder desiccated at 4°C for short-term and -20°C for long-term storage.[9][10] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[9][10]
Use in Cell Culture
-
Working Concentration: The optimal working concentration of this compound is highly dependent on the cell type and the specific biological question. Based on the available data, concentrations can range from low nanomolar to low micromolar.
-
For PI4KIIIβ-dependent processes like viral replication or ceramide transport, concentrations between 100 nM and 300 nM have been shown to be effective.[1][2][4]
-
For studies involving PI3K signaling or chemotaxis, concentrations in the range of 0.5 µM to 1 µM have been used.[1][2]
-
For modulating PD-L1 expression, concentrations up to 10 µM have been tested.[6]
-
-
Dose-Response Curve: It is critical to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 10 nM to 20 µM) to identify the effective window.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the this compound treatment. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Incubation Time: Incubation times can vary from as short as 40 minutes for studying acute signaling events like actin localization to 24 hours or longer for assessing effects on protein expression or cell viability.[1][6]
Experimental Protocols
Protocol: Cell Viability/Cytotoxicity Assay (MTT/MTS)
This protocol is used to assess the effect of this compound on cell viability and determine its cytotoxic concentration (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11] Allow cells to adhere and resume growth for 18-24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Also, prepare a medium control containing the highest concentration of DMSO used.
-
Treatment: Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[12][13]
-
Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.[12][13]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Analysis: Subtract the background absorbance (medium-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol: Western Blotting for PD-L1 Degradation
This protocol can be used to verify the findings that this compound promotes the degradation of PD-L1.[6]
Methodology:
-
Cell Treatment: Plate cells (e.g., CL83 lung cancer cells) and grow to 70-80% confluency. Treat cells with this compound (e.g., 1 µM and 10 µM) or DMSO for 18-24 hours.[6]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, and heat at 95°C for 5 minutes. Separate the proteins on an SDS-polyacrylamide gel.[16][17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16] Incubate the membrane with a primary antibody against PD-L1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Imaging: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15][16] Compare the PD-L1 band intensity between treated and control samples.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. caymanchem.com [caymanchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Small-molecule this compound modulates the tumor microenvironment to improve immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound |CAS:593960-11-3 Probechem Biochemicals [probechem.com]
- 8. mdpi.com [mdpi.com]
- 9. cellagentech.com [cellagentech.com]
- 10. abmole.com [abmole.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 7tmantibodies.com [7tmantibodies.com]
- 15. origene.com [origene.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Application Notes and Protocols: Determining the Optimal Concentration of PIK-93 for HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to PIK-93
This compound is a widely used pharmacological tool to investigate cellular processes regulated by PI3K and PI4K. It is a potent, ATP-competitive inhibitor with significant activity against several class I PI3K isoforms and PI4KIIIβ.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, including cervical cancer from which HeLa cells are derived.[4][5][6][7][8] Therefore, this compound is a valuable tool for studying the role of this pathway in HeLa cell biology.
Data Presentation: this compound Kinase Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against its primary targets. This data is essential for estimating a starting concentration range for cell-based assays.
| Kinase Target | IC50 Value |
| PI3Kγ | 16 nM[1][2] |
| PI4KIIIβ | 19 nM[1][2] |
| PI3Kα | 39 nM[1][2] |
| PI3Kδ | 0.12 µM[1][2] |
| PI3Kβ | 0.59 µM[1][2] |
Note: These values were determined in in vitro kinase assays and may not directly translate to cellular activity. Cellular uptake, metabolism, and efflux can all influence the effective concentration.
Experimental Protocols
Determining the Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol describes how to determine the concentration of this compound that inhibits HeLa cell growth by 50% (GI50), a common measure of a compound's potency.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 10 µM down to 1 nM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the doubling time of HeLa cells and the expected effect of the compound.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.
Western Blot Analysis of PI3K Pathway Inhibition
This protocol allows for the assessment of this compound's effect on the phosphorylation of downstream targets in the PI3K/AKT/mTOR pathway, such as AKT and S6 ribosomal protein.
Materials:
-
HeLa cells
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed HeLa cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (based on the viability assay results) for a specified time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation of target proteins.
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Echelon Biosciences Research Labs this compound 5 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Inhibitors of phosphatidylinositol 3'-kinases promote mitotic cell death in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. S100A16 Regulates HeLa Cell through the Phosphatidylinositol 3 Kinase (PI3K)/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
PIK-93 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of PIK-93, a potent inhibitor of phosphoinositide 4-kinase IIIβ (PI4KIIIβ) and phosphoinositide 3-kinases (PI3Ks), in various solvents. This document also includes experimental protocols for its use in in vitro kinase assays and cell-based studies, along with diagrams of relevant signaling pathways.
This compound: Solubility Data
This compound exhibits good solubility in several common organic solvents, making it suitable for a wide range of laboratory applications. It is, however, insoluble in water.[1] The following table summarizes the quantitative solubility data for this compound in various solvents. It is important to note that the hygroscopic nature of DMSO can impact solubility, and the use of fresh, anhydrous DMSO is recommended for optimal results.[1][2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 256.49 | Ultrasonic assistance may be required.[2] |
| 78 | 200.06 | Use fresh DMSO as it is hygroscopic.[1] | |
| ≥ 19.5 | ≥ 50 | - | |
| 10 | - | - | |
| 5 | - | - | |
| Ethanol | ≥ 2.33 | ≥ 5.98 | Requires sonication and warming.[3] |
| 1 | - | - | |
| 0.25 | - | - | |
| DMF | 5 | - | - |
| Water | Insoluble | - | - |
Molecular Weight of this compound: 389.88 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 25.65 µL of DMSO per 1 mg of this compound).
-
Vortex the tube for 1-2 minutes to dissolve the compound.[4]
-
If the compound does not fully dissolve, sonicate the solution in a water bath for up to 5 minutes.[4]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[3][5]
Protocol 2: In Vitro Kinase Assay Using this compound
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a target kinase, such as PI4KIIIβ or a PI3K isoform, using a thin-layer chromatography (TLC)-based assay.[1][3]
Materials:
-
This compound stock solution in DMSO
-
Purified kinase enzyme
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂)[1][3]
-
Phosphatidylinositol (PI) substrate, freshly sonicated (100 µg/mL)[1][3]
-
1N HCl
-
Chloroform:Methanol (1:1)
-
TLC plates
-
Developing solvent (e.g., n-propanol:1M acetic acid, 65:35)[1][3]
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase and this compound at various concentrations (typically a serial dilution) in the kinase reaction buffer. Ensure the final DMSO concentration is low (e.g., 2%) to avoid affecting enzyme activity.[1][3]
-
Add the sonicated phosphatidylinositol substrate to the reaction mixture.
-
Initiate the kinase reaction by adding the ATP solution containing γ-³²P-ATP.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 20 minutes).[1]
-
Terminate the reaction by adding 1N HCl, followed by a mixture of chloroform and methanol (1:1).[1][3]
-
Vortex the mixture to separate the phases and carefully transfer the organic (lower) phase to a new tube.[1][3]
-
Spot the organic phase onto a TLC plate and develop the plate using the appropriate solvent system.[1][3]
-
Dry the TLC plate and expose it to a phosphorimager screen to visualize the radiolabeled product.
-
Quantify the kinase activity and calculate the IC₅₀ value for this compound.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway Inhibition by this compound
This compound is a known inhibitor of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] The following diagram illustrates the canonical pathway and the point of inhibition by this compound.
References
Application Notes and Protocols: Utilizing PIK-93 for the Investigation of Poliovirus Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poliovirus, a member of the Picornaviridae family, is a non-enveloped, positive-sense single-stranded RNA virus. Its replication relies heavily on the host cell's machinery, particularly the manipulation of cellular membranes to create replication organelles. A key host factor in this process is phosphatidylinositol 4-kinase III beta (PI4KIIIβ), an enzyme responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. The small molecule PIK-93 is a potent inhibitor of PI4KIIIβ and has emerged as a critical tool for dissecting the role of this kinase in the poliovirus life cycle. These application notes provide a comprehensive guide to using this compound for studying poliovirus replication, including detailed protocols and data interpretation.
Mechanism of Action of this compound in Poliovirus Replication Inhibition
This compound primarily exerts its anti-poliovirus activity by inhibiting the enzymatic function of PI4KIIIβ.[1][2] This inhibition disrupts a crucial signaling pathway hijacked by the virus for its replication. Poliovirus non-structural proteins, particularly 3A and 2BC, recruit PI4KIIIβ to the site of viral replication.[3] This leads to a localized enrichment of PI4P on the newly formed replication organelles. PI4P then acts as a lipid-based signal to recruit another host protein, oxysterol-binding protein (OSBP). OSBP, in turn, facilitates the accumulation of cholesterol on these viral replication membranes, a critical step for the formation of a functional replication complex.[2] By inhibiting PI4KIIIβ, this compound prevents the synthesis of PI4P, thereby disrupting the recruitment of OSBP and the subsequent accumulation of cholesterol, ultimately halting viral RNA synthesis and the production of new virus particles.[2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on poliovirus and its target kinase, PI4KIIIβ.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| PI4KIIIβ | 19 | TLC-based kinase assay | [1][4] |
| PI3Kα | 39 | TLC-based kinase assay | [1][4] |
| PI3Kγ | 16 | TLC-based kinase assay | [4] |
| PI3Kδ | 120 | TLC-based kinase assay | [4] |
| PI3Kβ | 590 | TLC-based kinase assay | [4] |
Table 2: Antiviral Activity of this compound against Poliovirus
| Virus | EC50 (µM) | Assay Type | Cell Line | Reference |
| Poliovirus (PV) | 0.14 | Pseudovirus infection assay | Not Specified | [4][5] |
| Poliovirus (PV) | Not Specified | siRNA-mediated knockdown of PI4KIIIβ showed ~70% inhibition of PV replication | Not Specified | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI4KIIIβ/OSBP pathway in poliovirus replication and the inhibitory action of this compound.
References
- 1. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poliovirus: Generation, Quantification, Propagation, Purification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol-Rich Lipid Rafts in the Cellular Membrane Play an Essential Role in Avian Reovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tabaslab.com [tabaslab.com]
- 5. Detecting viruses: the plaque assay | Virology Blog [virology.ws]
- 6. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of PIK-93 in Hepatitis C Virus (HCV) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PIK-93, a potent phosphoinositide 4-kinase (PI4K) inhibitor, in the context of Hepatitis C Virus (HCV) research. This document details the mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant experiments.
Introduction
Hepatitis C virus, a leading cause of chronic liver disease, relies heavily on host cellular factors for its replication. One such critical host factor is phosphatidylinositol 4-kinase III alpha (PI4KIIIα), an enzyme responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P). The HCV nonstructural protein 5A (NS5A) has been shown to interact with and activate PI4KIIIα, leading to elevated levels of PI4P.[1] This accumulation of PI4P is essential for the integrity of the membranous web, the specialized intracellular structure where HCV replication occurs.[1]
This compound is a small molecule inhibitor with activity against class III PI4Ks, including both the alpha and beta isoforms (PI4KIIIα and PI4KIIIβ), as well as some phosphoinositide 3-kinases (PI3Ks).[2][3] Its ability to inhibit PI4KIIIα makes it a valuable tool for investigating the role of this kinase in the HCV life cycle and as a potential antiviral agent.
Mechanism of Action
In HCV-infected cells, the viral NS5A protein recruits PI4KIIIα to the sites of viral replication.[1] This interaction stimulates the kinase activity of PI4KIIIα, resulting in a localized increase in PI4P levels. PI4P is crucial for the formation and maintenance of the membranous replication compartment.[1] this compound exerts its anti-HCV effect by inhibiting the enzymatic activity of PI4KIIIα.[1][4] This inhibition prevents the NS5A-mediated induction of PI4P, leading to a disruption of the replication complex and a subsequent reduction in HCV RNA replication.[1] Treatment with this compound has been observed to cause a clustering phenotype of NS5A, similar to that seen with the knockdown of PI4KIIIα.[1]
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity against various kinases and its efficacy against HCV replication.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Reference |
| PI4KIIIβ | 19 nM | [2] |
| PI3Kγ | 16 nM | [2] |
| PI3Kα | 39 nM | [2] |
| PI3Kδ | 120 nM | [2] |
| PI4KIIIα | 1.1 µM | [2] |
| PI3Kβ | 590 nM | [2] |
| PI3KC2β | 140 nM | [2] |
Table 2: Anti-HCV Activity of this compound
| HCV Genotype/System | EC50 Value | Cell Line | Reference |
| Genotype 1a (replicon) | 0.1 - 0.7 µM | Huh-7 based | [5] |
| Genotype 1b (replicon) | 0.1 - 0.7 µM | Huh-7 based | [5] |
| Genotype 4a (replicon) | 0.1 - 0.7 µM | Huh-7 based | [5] |
| Genotype 2a (JFH-1) | Less efficient inhibition (10- to 100-fold higher EC50) | Huh-7 based | [5] |
| Not Specified | 1.9 µM | Not Specified | [2] |
Experimental Protocols
Here we provide detailed methodologies for key experiments utilizing this compound in HCV research.
Protocol 1: Inhibition of HCV Replication in a Subgenomic Replicon System
This protocol describes the use of a luciferase-based subgenomic replicon assay to quantify the inhibitory effect of this compound on HCV RNA replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing luciferase (e.g., Luc-1b cells).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.
-
This compound (stock solution in DMSO).
-
DMSO (vehicle control).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the Huh-7 replicon cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete DMEM. A typical concentration range to test would be from 0.01 µM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the DMSO control.
-
Incubate the cells for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay kit.
-
Normalize the luciferase readings to a measure of cell viability (e.g., using a CellTiter-Glo assay or by visual inspection for cytotoxicity at high concentrations).
-
Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of HCV Protein Levels
This protocol is for assessing the effect of this compound on the expression levels of HCV proteins, such as NS5A.
Materials:
-
HCV replicon cells or HCV-infected Huh-7 cells.
-
This compound.
-
6-well plates.
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-NS5A, anti-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate the HCV replicon or infected cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or DMSO for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the HCV protein of interest (e.g., NS5A) and a loading control (e.g., actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein levels.
Protocol 3: Immunofluorescence Staining for PI4P and NS5A
This protocol allows for the visualization of the subcellular localization of PI4P and NS5A following this compound treatment.
Materials:
-
HCV replicon or infected cells grown on coverslips.
-
This compound (e.g., 30 µM for 16 hours).
-
4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibodies (e.g., mouse anti-PI4P, rabbit anti-NS5A).
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit).
-
DAPI for nuclear staining.
-
Mounting medium.
-
Confocal microscope.
Procedure:
-
Treat the cells with this compound or DMSO as required.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block the cells with blocking solution for 1 hour.
-
Incubate the cells with primary antibodies against PI4P and NS5A diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the corresponding fluorescently labeled secondary antibodies and DAPI for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a confocal microscope, capturing images for each fluorescent channel.
Mandatory Visualizations
Caption: this compound inhibits HCV replication by targeting the host factor PI4KIIIα.
Caption: General experimental workflow for evaluating this compound's effect on HCV.
References
- 1. Recruitment and activation of a lipid kinase by hepatitis C virus NS5A is essential for integrity of the membranous replication compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolism of Phosphatidylinositol 4-Kinase IIIα-Dependent PI4P Is Subverted by HCV and Is Targeted by a 4-Anilino Quinazoline with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the N-Ras-PI3K-Akt-mTOR Pathway by Hepatitis C Virus: Control of Cell Survival and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating PI3K Signaling Pathways Using PIK-93
Audience: Researchers, scientists, and drug development professionals.
Introduction
PIK-93 is a potent, cell-permeable small molecule inhibitor widely used in cell signaling research. It was initially identified as the first synthetic inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) but also demonstrates potent inhibitory activity against several class I phosphoinositide 3-kinase (PI3K) isoforms.[1][2][3] Specifically, it is a strong inhibitor of PI3Kγ and PI3Kα, with lower but significant activity against other isoforms.[1][4] This dual-specificity makes this compound a valuable tool for dissecting the complex roles of both PI3K and PI4K signaling in various cellular processes, including cell growth, proliferation, motility, and intracellular trafficking.[5][6] These pathways are frequently dysregulated in diseases like cancer, making inhibitors like this compound crucial for both basic research and therapeutic development.[6][7]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of its target kinases.[8] Its primary targets are PI4KIIIβ and the class I PI3K isoforms. The PI3K family of lipid kinases phosphorylates the 3'-hydroxyl group of phosphatidylinositides, generating key second messengers like phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][9] PIP3 recruits downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), to the plasma membrane, leading to its activation and the subsequent regulation of numerous cellular functions.[10][11] By inhibiting PI3K, this compound effectively blocks the production of PIP3, thereby downregulating the entire PI3K/Akt signaling cascade.
PI3K/Akt Signaling Pathway Overview
The PI3K/Akt pathway is a critical intracellular signaling cascade that responds to extracellular signals from growth factors, cytokines, and hormones.[12][13] Activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) recruits and activates PI3K at the plasma membrane.[9][12] Activated PI3K then phosphorylates PIP2 to generate PIP3. This leads to the recruitment and activation of Akt and its downstream targets, which regulate fundamental cellular processes such as cell survival, growth, and metabolism.[6][11]
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC₅₀) of this compound against various PI3K and PI4K isoforms. This data is crucial for designing experiments and interpreting results, particularly when trying to distinguish between the effects of inhibiting different isoforms.
| Kinase Isoform | IC₅₀ (nM) | Reference(s) |
| PI3K Isoforms | ||
| p110α (PI3Kα) | 39 | [1][2] |
| p110β (PI3Kβ) | 590 | [1][2][4] |
| p110γ (PI3Kγ) | 16 | [1][2] |
| p110δ (PI3Kδ) | 120 | [1][2][4] |
| PI4K Isoforms | ||
| PI4KIIIβ | 19 | [1][2][3] |
| PI4KIIIα | 1,100 | [4] |
| PI4KIIα | >100,000 | [4] |
Experimental Protocols
Here we provide detailed protocols for common experiments utilizing this compound to investigate PI3K signaling.
In Vitro Lipid Kinase Assay (TLC-based)
This protocol is used to determine the potency (IC₅₀) of this compound against a specific purified PI3K or PI4K isoform.[1][5]
Caption: Workflow for an in vitro lipid kinase assay to measure this compound activity.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the purified kinase of interest, kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂), and freshly sonicated phosphatidylinositol (100 µg/mL).[1][5]
-
Inhibitor Addition: Add this compound from a serially diluted stock (typically 10-12 concentrations) to the reaction mixture. Ensure the final DMSO concentration is constant across all reactions (e.g., 2%).[1][2]
-
Reaction Initiation: Start the kinase reaction by adding ATP containing 10 µCi of γ-³²P-ATP to a final concentration of 10 or 100 µM.[1][5]
-
Incubation: Allow the reaction to proceed for 20 minutes at room temperature.[5]
-
Termination and Extraction: Stop the reaction by adding 105 µL of 1N HCl, followed by 160 µL of a 1:1 mixture of chloroform (CHCl₃) and methanol (MeOH).[1][5] Vortex the biphasic mixture and centrifuge briefly.
-
TLC Separation: Carefully transfer the lower organic phase to a new tube. Spot this extract onto a silica gel Thin Layer Chromatography (TLC) plate.[1]
-
Development: Develop the TLC plate for 3-4 hours in a chamber containing a 65:35 solution of n-propanol:1M acetic acid.[5]
-
Quantification: Dry the TLC plate and expose it to a phosphorimager screen. Quantify the radioactive spots corresponding to the phosphorylated lipid product to determine kinase activity at each inhibitor concentration.
-
Data Analysis: Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Western Blotting for PI3K Pathway Activation
This protocol is used to assess the effect of this compound on the PI3K signaling pathway in a cellular context by measuring the phosphorylation state of downstream targets like Akt.
Caption: Standard workflow for a Western blot experiment to analyze PI3K pathway inhibition.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Starve cells of serum if necessary, then pre-treat with desired concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with a growth factor (e.g., EGF, IGF-1) for 15-30 minutes to activate the PI3K pathway.
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[14][15]
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a standard method like the BCA assay.[14]
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[15][16]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[16][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][18]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody diluted in blocking buffer (e.g., anti-phospho-Akt Ser473, anti-total-Akt) overnight at 4°C with gentle agitation.[14][16]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system or X-ray film.[14][16]
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation as a function of this compound concentration. Normalize phosphorylated protein levels to the total protein levels.
Cell-Based Phenotypic Assays
This compound can be used in a variety of cell-based assays to probe the functional consequences of PI3K/PI4K inhibition.
Example: Cell Viability/Cytotoxicity Assay
This assay determines the effect of this compound on cell survival and proliferation. A recent study on non-small cell lung cancer (NSCLC) cell lines used a sulforhodamine B (SRB) assay.[19]
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0 to 20 µM) for a desired period (e.g., 72 hours).[19]
-
Fixation: Fix the cells with an appropriate fixative (e.g., trichloroacetic acid).
-
Staining: Stain the fixed cells with a protein dye such as sulforhodamine B.
-
Quantification: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 515 nm) using a plate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value for cytotoxicity. For many NSCLC cell lines, this compound was found to have low cytotoxicity with IC₅₀ values >5 µM.[19]
Example: Chemotaxis and Actin Staining Assay
This compound has been shown to impair cell migration and alter F-actin localization in differentiated HL60 (dHL60) cells.[1][2][5]
Methodology:
-
Cell Preparation: Pre-incubate dHL60 cells in suspension with this compound (e.g., 0.5–1 µM) or a vehicle control for 40 minutes.[5][20]
-
Cell Adhesion and Stimulation: Resuspend the cells in media containing the same concentration of this compound, allow them to adhere to fibronectin-coated coverslips, and then stimulate with a chemoattractant like f-Met-Leu-Phe (fMLP) for 3 minutes.[5][20]
-
Fixation and Staining: Fix the cells with 3.7% paraformaldehyde (PFA) and then permeabilize. Stain for F-actin using rhodamine-phalloidin.[1][5]
-
Imaging: Visualize the cells using fluorescence microscopy.
-
Analysis: Analyze changes in cell morphology, leading-edge stability, and F-actin distribution. Treatment with this compound has been observed to impair the stability of the leading edge and alter the localization of F-actin in dHL60 cells stimulated with fMLP.[1][2]
Conclusion
This compound is a versatile and potent inhibitor of PI3K and PI4KIIIβ signaling pathways. Its well-characterized activity profile makes it an excellent pharmacological tool for researchers investigating the roles of these kinases in health and disease. By using the protocols and data provided in these application notes, scientists can effectively design and execute experiments to elucidate the complex functions of PI3K signaling in their specific models of interest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 7. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Small-molecule this compound modulates the tumor microenvironment to improve immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abmole.com [abmole.com]
Application Notes and Protocols: PIK-93 Treatment for Live-Cell Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PIK-93, a potent phosphatidylinositol 4-kinase (PI4K) and phosphoinositide 3-kinase (PI3K) inhibitor, in live-cell imaging experiments. This document outlines the inhibitor's characteristics, provides detailed protocols for its application, and includes visual aids to facilitate experimental design and execution.
Introduction
This compound is a valuable chemical probe for investigating cellular processes regulated by PI4K and PI3K. It is the first reported potent synthetic inhibitor of PI4KIIIβ with an IC50 of 19 nM.[1][2][3] this compound also demonstrates potent inhibition of PI3Kγ and PI3Kα, with IC50 values of 16 nM and 39 nM, respectively.[1][2] Its ability to permeate cells makes it a suitable tool for studying the dynamic cellular functions of these kinases in real-time through live-cell imaging. These functions include regulation of membrane trafficking, endosomal sorting, and signaling pathways crucial in virology, oncology, and immunology.[4]
Data Presentation
This compound Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against various lipid kinases. This data is crucial for determining appropriate concentrations for specific cellular targets in live-cell imaging experiments.
| Target Kinase | IC50 Value |
| PI4KIIIβ | 19 nM[1][2][3] |
| PI3Kγ (p110γ) | 16 nM[1][2][3] |
| PI3Kα (p110α) | 39 nM[1][2][3] |
| DNA-PK | 64 nM[1] |
| PI3Kδ (p110δ) | 120 nM (0.12 µM)[1][2] |
| PI3Kβ (p110β) | 590 nM (0.59 µM)[1][2] |
| PI4KIIIα | 1,100 nM (1.1 µM)[5] |
| PI4KIIα | >100,000 nM (>100 µM)[5] |
Effective Concentrations in Cellular Assays
This table provides a reference for concentrations of this compound that have been shown to elicit specific biological effects in various cell lines. These can serve as a starting point for dose-response experiments in live-cell imaging.
| Cell Line | Concentration | Observed Effect |
| Differentiated HL60 (dHL60) | 0.5 µM - 1 µM | Impaired consolidation and stability of the leading edge.[1][2] |
| COS-7 | 250 nM | Abrogated accumulation of CERT-PH domain and FL-Cer in the Golgi.[1][2] |
| T6.11 | 300 nM | Reduced carbachol-induced translocation of TRPC6 to the plasma membrane and net Ca2+ entry.[1][2] |
| HeLa | 125 nM | Reduced enteroviral RNA replication.[5] |
| HEK293 | 14 µM (IC50) | Inhibition of PI3KC2beta.[2] |
| NSCLC Cell Lines | >5 µM (IC50) | Exhibited low cytotoxicity.[6] |
Signaling Pathway
The diagram below illustrates the signaling pathways primarily affected by this compound, highlighting its inhibitory action on key kinases.
Experimental Protocols
General Protocol for Live-Cell Imaging with this compound
This protocol provides a general framework for treating cultured mammalian cells with this compound for subsequent live-cell imaging. Optimization of parameters such as cell density, this compound concentration, and incubation time is recommended for each specific cell line and experimental question.
Materials:
-
Cultured mammalian cells
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes)
-
Fluorescent probes or reporters for the process of interest
-
Live-cell imaging microscope with environmental control (temperature, CO2, humidity)
-
Live Cell Imaging Solution (e.g., HBSS)[7]
Procedure:
-
Cell Seeding:
-
Seed cells onto live-cell imaging plates or dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for at least 16-24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Transfection/Transduction (if applicable):
-
If imaging a fluorescently tagged protein, transfect or transduce the cells with the appropriate plasmid or virus according to the manufacturer's protocol.
-
Allow for protein expression for 24-48 hours before proceeding.
-
-
Preparation of this compound Working Solution:
-
Thaw the this compound DMSO stock solution.
-
Prepare a series of dilutions of this compound in pre-warmed cell culture medium or imaging buffer to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced artifacts. A vehicle control (medium/buffer with the same final concentration of DMSO) should always be included.
-
-
This compound Treatment:
-
Carefully remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed imaging buffer.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired period. Pre-incubation times can range from 30 minutes to several hours depending on the cellular process being investigated. For example, a pre-incubation of 40 minutes has been used for dHL60 cells.[1]
-
-
Live-Cell Imaging:
-
Transfer the plate/dish to the live-cell imaging microscope. Ensure the environmental chamber is pre-set to 37°C and 5% CO2.
-
Allow the sample to equilibrate on the microscope stage for at least 10-15 minutes before starting image acquisition.
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.[8]
-
For time-lapse imaging, define the imaging intervals and total duration based on the dynamics of the biological process under investigation.
-
Experimental Workflow
The following diagram outlines the general workflow for a live-cell imaging experiment involving this compound treatment.
Conclusion
This compound is a potent dual inhibitor of PI4KIIIβ and PI3Ks, making it a powerful tool for dissecting the roles of these kinases in various cellular processes. The protocols and data presented in these application notes provide a solid foundation for designing and executing live-cell imaging experiments to explore the dynamic effects of this compound on cellular signaling and trafficking events. Researchers are encouraged to optimize the provided protocols for their specific experimental systems to achieve the most reliable and informative results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. nbinno.com [nbinno.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Small-molecule this compound modulates the tumor microenvironment to improve immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
Application Notes and Protocols for PIK-93
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the storage, handling, and use of PIK-93, a potent inhibitor of phosphoinositide 4-kinase IIIβ (PI4KIIIβ) and with activity against class I phosphoinositide 3-kinases (PI3Ks). Adherence to these protocols is crucial for ensuring the stability, efficacy, and safety of the compound in experimental settings.
Storage and Handling
Proper storage and handling of this compound are essential to maintain its chemical integrity and biological activity. Below are the recommended guidelines:
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years[1] | Store in a dry, dark place. |
| 4°C | Short-term (days to weeks)[2] | For immediate use. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year[3] | Aliquot to avoid repeated freeze-thaw cycles. |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling this compound.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
-
Hygroscopic Nature: this compound is a crystalline solid.[1] Avoid exposure to moisture.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Solubility
The solubility of this compound in various solvents is a critical factor for the preparation of stock solutions.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 5 mg/mL[1] | [1] |
| DMF | 5 mg/mL[1] | [1] |
| Ethanol | 0.25 mg/mL[1] | [1] |
Preparation of Stock Solutions:
For most in vitro applications, a 10 mM stock solution in DMSO is recommended. To prepare a 10 mM stock solution of this compound (Molecular Weight: 389.9 g/mol )[1], dissolve 3.9 mg of the compound in 1 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of PI4KIIIβ with an IC50 of 19 nM.[1][3][4] It also exhibits inhibitory activity against several PI3K isoforms, including p110α (IC50 = 39 nM), p110β (IC50 = 590 nM), p110δ (IC50 = 120 nM), and p110γ (IC50 = 16 nM).[1][3][4] By inhibiting these kinases, this compound disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.
Experimental Protocols
In Vitro Kinase Assay Protocol
This protocol describes a standard in vitro kinase assay to determine the inhibitory activity of this compound against a target kinase (e.g., PI3Kα).
Materials:
-
Recombinant human PI3Kα enzyme
-
This compound
-
Kinase buffer (25 mM HEPES, pH 7.4, 10 mM MgCl₂)
-
Phosphatidylinositol (PI) substrate
-
[γ-³²P]ATP
-
1N HCl
-
Chloroform:Methanol (1:1)
-
TLC plates
-
Developing solvent (n-propanol:1M acetic acid, 65:35)
-
Phosphorimager
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the kinase, this compound at various concentrations (typically a serial dilution), and kinase buffer.
-
Add Substrate: Add freshly sonicated phosphatidylinositol to the reaction mixture to a final concentration of 100 µg/mL.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (containing 10 µCi of γ-³²P-ATP) to a final concentration of 10 µM.
-
Incubation: Incubate the reaction mixture for 20 minutes at room temperature.
-
Terminate Reaction: Stop the reaction by adding 105 µL of 1N HCl.
-
Lipid Extraction: Add 160 µL of chloroform:methanol (1:1) to the terminated reaction, vortex thoroughly, and centrifuge briefly to separate the phases.
-
Spotting: Carefully transfer the lower organic phase to a new tube and spot it onto a TLC plate.
-
TLC Development: Develop the TLC plate in a chamber containing the developing solvent for 3-4 hours.
-
Analysis: Dry the TLC plate and expose it to a phosphorimager screen. Quantify the radioactive spots to determine the kinase activity at each this compound concentration and calculate the IC50 value.
Safety and Disposal
Safety:
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
-
If inhaled, move to fresh air. If not breathing, give artificial respiration.
Disposal:
-
Dispose of unused compound and contaminated materials in accordance with institutional and governmental regulations for chemical waste.
Disclaimer: This information is for research use only and is not intended for human or veterinary use. The user is solely responsible for the safe handling and use of this product.
References
Troubleshooting & Optimization
PIK-93 off-target effects in mammalian cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the off-target effects of PIK-93 in mammalian cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary on- and off-targets of this compound?
This compound was initially identified as a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) with an IC50 of 19 nM.[1][2][3][4] However, it exhibits significant off-target activity against several class I phosphoinositide 3-kinases (PI3Ks), most notably PI3Kγ (p110γ) and PI3Kα (p110α) with IC50 values of 16 nM and 39 nM, respectively.[1][2][3][4] Its inhibitory activity against PI3Kβ (p110β) and PI3Kδ (p110δ) is considerably lower.[1][2]
Q2: I am observing effects in my experiment that are inconsistent with PI4KIIIβ inhibition alone. What could be the cause?
Given this compound's potent inhibition of PI3Kα and PI3Kγ, it is highly likely that the observed phenotype is a composite of inhibiting both PI4K and PI3K signaling pathways. The PI3K pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Therefore, effects such as increased apoptosis or altered cell cycle progression may be attributable to the off-target inhibition of PI3K.
Q3: How can I differentiate between the on-target (PI4KIIIβ) and off-target (PI3K) effects of this compound in my experiments?
To dissect the specific contributions of PI4KIIIβ and PI3K inhibition, consider the following strategies:
-
Use of more selective inhibitors: Compare the effects of this compound with those of more selective PI3K inhibitors (e.g., Alpelisib for PI3Kα) or other PI4KIIIβ inhibitors with different off-target profiles.
-
Genetic knockdown/knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically deplete PI4KIIIβ or PI3K isoforms and observe if the phenotype mimics the effects of this compound.
-
Rescue experiments: In a PI4KIIIβ null background, this compound should not elicit PI4KIIIβ-dependent effects. Conversely, overexpression of a drug-resistant mutant of PI4KIIIβ could rescue the on-target effects.
Q4: What are the known cellular processes affected by this compound's off-target activity?
Beyond the canonical PI3K-mediated effects on cell survival and proliferation, the off-target activities of this compound have been linked to:
-
Impaired cell migration and chemotaxis: In differentiated HL60 cells, this compound impairs the stability of the leading edge, alters F-actin localization, reduces the chemotactic index, and increases the turning frequency in response to fMLP.[1][2]
-
Inhibition of ceramide transport: this compound blocks the transport of ceramide from the endoplasmic reticulum to the Golgi apparatus, thereby affecting sphingomyelin synthesis.[1][2]
-
Reduced calcium entry: In T6.11 cells, this compound has been shown to reduce carbachol-induced translocation of TRPC6 to the plasma membrane and subsequent Ca2+ entry.[1][2]
-
Anti-viral activity: this compound inhibits the replication of poliovirus (PV) and hepatitis C virus (HCV).[1][2]
-
Modulation of the tumor microenvironment: Recent studies have shown that this compound can down-regulate PD-L1 expression in cancer cells and M1 macrophages, suggesting a role in enhancing anti-tumor immunity.
Q5: What is a suitable negative control for this compound experiments?
An ideal negative control would be a structurally similar analog of this compound that is inactive against both PI4KIIIβ and PI3Ks. As a commercially available inactive analog is not readily documented, a practical approach is to use a different PI3K or PI4K inhibitor with a distinct and well-characterized selectivity profile to help delineate the observed effects.
Q6: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[6] For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for over two years.[7] Stock solutions in DMSO can also be stored at -20°C for at least a year.[8] Avoid repeated freeze-thaw cycles.[8]
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (nM) | Reference(s) |
| PI4KIIIβ | 19 | [1][2][3][4] |
| PI3Kγ (p110γ) | 16 | [1][2][4] |
| PI3Kα (p110α) | 39 | [1][2][4] |
| PI3Kδ (p110δ) | 120 | [1][2] |
| PI3Kβ (p110β) | 590 | [1][2] |
| PI4KIIIα | 1,100 | [3] |
| PI4KIIα | >100,000 | [3] |
Experimental Protocols
1. In Vitro Lipid Kinase Assay (TLC-based)
This protocol is adapted from methodologies used to determine the IC50 values of this compound.[1]
-
Materials:
-
Purified kinase (PI4KIIIβ or PI3K isoforms)
-
This compound
-
Kinase reaction buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2)
-
Phosphatidylinositol (PI) substrate, freshly sonicated (100 µg/ml)
-
ATP solution containing γ-32P-ATP (final concentration 10 or 100 µM)
-
1N HCl
-
Chloroform:Methanol (1:1)
-
TLC plates
-
Developing solvent (n-propanol:1M acetic acid, 65:35)
-
Phosphorimager
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, kinase reaction buffer, and sonicated PI.
-
Add this compound at various concentrations (typically a two-fold dilution series starting from 100 µM) with a final DMSO concentration of 2%.
-
Initiate the reaction by adding the ATP solution containing γ-32P-ATP.
-
Allow the reaction to proceed for 20 minutes at room temperature.
-
Terminate the reaction by adding 105 µL of 1N HCl, followed by 160 µL of CHCl3:MeOH (1:1).
-
Vortex the mixture and centrifuge briefly.
-
Spot the organic phase onto a TLC plate.
-
Develop the TLC plate for 3-4 hours in the developing solvent.
-
Dry the plate and expose it to a phosphorimager screen.
-
Quantify the radioactive spots to determine the kinase activity at each inhibitor concentration and calculate the IC50 value.
-
2. Ceramide Transport Assay
This protocol is based on the described effects of this compound on ceramide transport.[1][2]
-
Materials:
-
COS-7 cells
-
[3H]serine
-
This compound (250 nM)
-
Cell lysis buffer
-
Scintillation counter
-
-
Procedure:
-
Culture COS-7 cells to the desired confluency.
-
Label the cells with [3H]serine.
-
Treat the cells with 250 nM this compound or vehicle control (DMSO).
-
After the desired incubation time, lyse the cells.
-
Extract lipids from the cell lysate.
-
Separate the lipids using thin-layer chromatography (TLC).
-
Quantify the amount of [3H]serine-labeled sphingomyelin by scintillation counting.
-
A significant reduction in [3H]sphingomyelin in this compound treated cells indicates inhibition of ceramide transport to the Golgi, where sphingomyelin synthesis occurs.
-
Visualizations
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. nbinno.com [nbinno.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
troubleshooting PIK-93 experimental results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results with the dual phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and phosphoinositide 3-kinase (PI3K) inhibitor, PIK-93.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the use of this compound in various experimental settings.
Solubility and Compound Handling
-
Question: I am having trouble dissolving this compound. What is the recommended solvent and storage procedure?
-
Answer: this compound is soluble in DMSO and ethanol. For in vitro stock solutions, fresh, high-quality DMSO is recommended as moisture can reduce solubility.[1] It is practically insoluble in water.[1] For in vivo studies, specific formulation protocols involving co-solvents like PEG400, Tween80, and propylene glycol may be necessary to achieve a homogenous suspension.[1] Stock solutions should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[2]
-
-
Question: My this compound solution appears to have precipitated upon dilution in aqueous media for my cell-based assay. How can I prevent this?
-
Answer: Precipitation upon dilution into aqueous buffer is a common issue with hydrophobic compounds like this compound. To mitigate this, ensure the final DMSO concentration in your cell culture media is kept low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls. When diluting, add the this compound stock solution to the media while vortexing or mixing to ensure rapid and even dispersion. Preparing intermediate dilutions in a solvent compatible with your final assay buffer can also be beneficial.
-
Experimental Design and Interpretation
-
Question: I am observing unexpected or off-target effects in my experiment. What is the kinase selectivity profile of this compound?
-
Answer: this compound is a potent inhibitor of PI4KIIIβ but also exhibits significant inhibitory activity against several Class I PI3K isoforms, particularly PI3Kγ and PI3Kα.[1][2][3][4][5][6] It is crucial to consider this multi-target profile when interpreting your data. Observed phenotypes may result from the inhibition of PI4K, PI3K, or a combination of both. It is highly selective for PI4KIIIβ over other PI4K isoforms.[3]
-
-
Question: How can I confirm that the observed effects in my experiment are due to the inhibition of PI4KIIIβ and not PI3K?
-
Answer: To dissect the specific contributions of PI4KIIIβ versus PI3K inhibition, consider the following control experiments:
-
Use a more selective PI3K inhibitor with a different chemical scaffold as a comparative compound.
-
Employ genetic approaches such as siRNA or CRISPR/Cas9 to specifically knock down PI4KIIIβ or individual PI3K isoforms to see if the phenotype is replicated.
-
Rescue experiments, where a drug-resistant mutant of the target kinase is expressed, can also help to confirm the on-target effect.
-
-
-
Question: What is a typical working concentration for this compound in cell-based assays?
-
Answer: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological process being investigated. In differentiated HL60 cells, concentrations between 0.5 µM and 1 µM have been used to impair cell migration.[1][2] In COS-7 cells, 250 nM was sufficient to disrupt ceramide transport.[1][2] A recent study on non-small cell lung cancer (NSCLC) cells used concentrations ranging from 0.1 µM to 10 µM.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
-
Question: I am not observing the expected inhibition of my target pathway. What could be the issue?
-
Answer: Several factors could contribute to a lack of efficacy:
-
Compound Instability: Ensure that the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.[2]
-
Cell Permeability: While generally cell-permeable, issues can arise in certain cell types or with assay duration.
-
Assay Conditions: The concentration of ATP in your assay can influence the apparent potency of ATP-competitive inhibitors like this compound.
-
Incorrect Target Engagement: Verify the expression and activity of PI4KIIIβ and relevant PI3K isoforms in your experimental model.
-
-
In Vivo Experiments
-
Question: What are the considerations for using this compound in in vivo models?
-
Answer: For in vivo studies, proper formulation is critical to ensure bioavailability. A common formulation involves creating a suspension in a vehicle such as carboxymethylcellulose sodium (CMC-Na).[1] It is recommended to prepare the formulation fresh on the day of use.[2] Pharmacokinetic and pharmacodynamic studies should be conducted to determine the optimal dosing regimen and to confirm target engagement in the tissue of interest.
-
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Reference(s) |
| PI4KIIIβ | 19 | [1][2][3][4][5] |
| PI3Kγ | 16 | [1][2][4][5] |
| PI3Kα | 39 | [1][2][3][6] |
| PI3Kδ | 120 | [2][3][5] |
| PI3Kβ | 590 | [2][3][5] |
| PI4KIIIα | 1,100 | [3] |
| PI4KIIα | >100,000 | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ~78 mg/mL (200.06 mM) | [1] |
| Ethanol | ~1 mg/mL | [1] |
| Water | Insoluble | [1] |
Experimental Protocols
1. Lipid Kinase Activity Assay (TLC-based)
This protocol is adapted from standard methods used to determine the IC50 of lipid kinase inhibitors.[1][8]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase (e.g., PI4KIIIβ or a PI3K isoform), this compound at various concentrations (with a final DMSO concentration of 2%), kinase buffer (25 mM HEPES, pH 7.4, 10 mM MgCl₂), and freshly sonicated phosphatidylinositol (100 µg/mL).
-
Reaction Initiation: Initiate the reaction by adding ATP (final concentration of 10-100 µM) containing 10 µCi of γ-³²P-ATP.
-
Incubation: Allow the reaction to proceed for 20 minutes at room temperature.
-
Reaction Termination: Terminate the reaction by adding 105 µL of 1N HCl, followed by 160 µL of a 1:1 mixture of Chloroform:Methanol.
-
Lipid Extraction: Vortex the biphasic mixture, centrifuge briefly, and carefully transfer the lower organic phase to a new tube.
-
TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate for 3-4 hours in a 65:35 solution of n-propanol:1M acetic acid.
-
Quantification: Dry the TLC plate, expose it to a phosphorimager screen, and quantify the radiolabeled lipid products to determine kinase activity and IC50 values.
2. Cell-Based Actin Staining for Chemotaxis Studies
This protocol is based on methods used in differentiated HL60 (dHL60) cells.[1][8]
-
Cell Pre-incubation: Pre-incubate dHL60 cells in suspension with the desired concentration of this compound or vehicle (DMSO) for 40 minutes.
-
Cell Plating: Centrifuge the cells and resuspend them in the appropriate buffer (e.g., mHBSS) containing the same concentration of this compound or vehicle. Allow the cells to adhere to fibronectin-coated coverslips.
-
Stimulation: Stimulate the cells with a chemoattractant, such as 100 nM f-Met-Leu-Phe (fMLP), for 3 minutes.
-
Fixation: Fix the cells with 3.7% paraformaldehyde (PFA).
-
Staining: Permeabilize the cells and stain for F-actin using rhodamine-phalloidin (e.g., 10 units/mL) for 15 minutes.
-
Imaging: Mount the coverslips and visualize the actin cytoskeleton using fluorescence microscopy.
Mandatory Visualizations
Caption: this compound inhibits both PI3K and PI4KIIIβ signaling pathways.
Caption: A logical workflow for troubleshooting this compound experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. abmole.com [abmole.com]
- 6. PIK 93 | CAS 593960-11-3 | PIK93 | Tocris Bioscience [tocris.com]
- 7. Small-molecule this compound modulates the tumor microenvironment to improve immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
Technical Support Center: Optimizing PIK-93 Concentration for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PIK-93 in kinase assays. Below you will find frequently asked questions, detailed protocols, and troubleshooting guides to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a potent, synthetic small molecule inhibitor. Its primary targets are phosphoinositide kinases. It is the first potent inhibitor discovered for phosphoinositide 4-kinase III beta (PI4KIIIβ) with an IC50 of 19 nM.[1][2][3] It also strongly inhibits class I phosphoinositide 3-kinases (PI3Ks), particularly the gamma (γ) and alpha (α) isoforms, with IC50 values of 16 nM and 39 nM, respectively.[1][2][4]
Q2: What is the mechanism of action for this compound?
A2: this compound functions as an ATP-competitive inhibitor.[4] It binds to the ATP-binding pocket of its target kinases, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. By blocking this action, it effectively inhibits the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell proliferation, survival, and metabolism.[4][5]
Q3: What is a recommended starting concentration range for this compound in an in vitro kinase assay?
A3: For a typical in vitro kinase assay, a good starting point is to test a wide concentration range spanning several orders of magnitude around the known IC50 value of your target kinase. Based on its high potency against PI4KIIIβ, PI3Kγ, and PI3Kα, a dose-response curve could start from 0.1 nM up to 10 µM.[1][2][6] This allows for the determination of an accurate IC50 value.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in DMSO. For long-term storage (months to years), prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For short-term use (days to weeks), aliquots can be stored at 4°C.[4][7] Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.
This compound Selectivity Profile
The following table summarizes the inhibitory activity (IC50) of this compound against various phosphoinositide kinase isoforms. This data is crucial for designing experiments and interpreting results, especially when working with cell-based assays where multiple isoforms are present.
| Kinase Target | IC50 (nM) |
| PI3Kγ | 16 |
| PI4KIIIβ | 19 |
| PI3Kα | 39 |
| PI3Kδ | 120 |
| PI3Kβ | 590 |
| Data compiled from multiple sources.[1][2][3][7] |
Signaling Pathway Inhibition by this compound
This compound primarily targets PI3-Kinases, which are upstream regulators of the highly conserved PI3K/Akt/mTOR signaling pathway. This pathway is fundamental to numerous cellular processes.
Experimental Protocols
Protocol: Determination of this compound IC50 in an In Vitro Kinase Assay
This protocol provides a general framework for measuring the IC50 value of this compound against a specific PI3K isoform using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®).
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).[1]
-
This compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute further into the Kinase Buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Kinase Solution: Dilute the recombinant kinase enzyme to the desired working concentration in Kinase Buffer.
-
Substrate Solution: Prepare the lipid substrate (e.g., phosphatidylinositol) in Kinase Buffer.
-
ATP Solution: Prepare ATP at a concentration equal to its Km for the specific kinase to ensure accurate competitive inhibition measurement.[8]
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilutions (or DMSO vehicle control) to the wells of a 384-well white plate.
-
Add 10 µL of the Kinase Solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mixture.
-
Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of a luminescence-based ATP detection reagent per the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background signal (no kinase control) from all data points.
-
Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% activity and the "no kinase" control as 0% activity.
-
Plot the normalized kinase activity against the logarithmic concentration of this compound.
-
Fit the data to a four-parameter logistic (log(inhibitor) vs. response) curve to determine the IC50 value.
-
Troubleshooting Guide
Problem: I am not observing any significant inhibition, even at high concentrations of this compound.
-
Possible Cause 1: Degraded Compound. The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution from a new vial of solid compound. Aliquot the new stock into single-use tubes to prevent degradation.
-
-
Possible Cause 2: High ATP Concentration. If the assay is run with a very high concentration of ATP, a competitive inhibitor like this compound will appear less potent.[8]
-
Solution: Optimize the assay using an ATP concentration that is at or near the Michaelis constant (Km) for the specific kinase being tested. This provides a standardized condition for comparing inhibitor potency.[8]
-
-
Possible Cause 3: Inactive Kinase. The recombinant kinase enzyme may have lost activity.
-
Solution: Test the activity of your kinase using a known positive control inhibitor for that enzyme to validate the assay setup. Check the activity of a fresh lot of the enzyme.
-
Problem: My results are inconsistent and not reproducible.
-
Possible Cause 1: Reagent Inconsistency. Impurities in buffers, ATP, or substrates can affect reaction kinetics.[9] Protein aggregation can also lead to variable enzyme activity.[9]
-
Solution: Use high-purity reagents. Ensure the kinase is properly handled and stored to prevent aggregation; briefly centrifuge the enzyme vial before use.
-
-
Possible Cause 2: DMSO Concentration. Variable final concentrations of DMSO across wells can impact kinase activity.[9]
-
Solution: Ensure the final DMSO concentration is identical in all wells, including controls. Perform a DMSO tolerance test to determine the maximum concentration that does not affect enzyme activity.
-
Problem: The inhibitor works in my biochemical assay, but not in my cell-based assay.
-
Possible Cause 1: Poor Cell Permeability. this compound may not be efficiently crossing the cell membrane to reach its intracellular target.[10]
-
Solution: While this compound is generally cell-permeable, experimental conditions can vary. Consider increasing the incubation time or concentration. Use positive controls (e.g., other known PI3K inhibitors) to confirm that the pathway is druggable in your cell system.
-
-
Possible Cause 2: Efflux Pumps. The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein.[10]
-
Solution: Test for the involvement of efflux pumps by co-incubating the cells with a known efflux pump inhibitor.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. medkoo.com [medkoo.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 7. abmole.com [abmole.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. benchchem.com [benchchem.com]
PIK-93 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PIK-93, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) and phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable small molecule inhibitor that primarily targets the ATP-binding site of Class I PI3Ks and PI4KIIIβ.[1][2][3][4] By inhibiting these kinases, this compound effectively blocks the PI3K/AKT/mTOR and PI4K signaling pathways, which are critical for cell survival, proliferation, metabolism, and membrane trafficking.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to two years.[1][5] Stock solutions in DMSO can be stored at -20°C for up to one year, and for shorter periods (days to weeks) at 4°C.[1][5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: In what solvents is this compound soluble?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][6] Various suppliers report solubility in DMSO at concentrations ranging from 5 mg/mL to 78 mg/mL.[6] It is poorly soluble in water and ethanol.
Q4: How should I prepare a working solution of this compound for cell culture experiments?
A4: First, prepare a high-concentration stock solution in 100% DMSO. For cell culture experiments, this stock solution should be serially diluted to the desired final concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The concentration of this compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration is too low to maintain solubility. | Prepare a higher concentration DMSO stock solution to minimize the volume added to the medium. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to your cells. Perform a solubility test by preparing the final dilution and visually inspecting for precipitates before adding to cells. Consider using a formulation with solubilizing agents if precipitation persists, though this may require validation. |
| Inconsistent or lower-than-expected inhibitory activity. | Degradation of this compound in the cell culture medium over the incubation period. Adsorption of the compound to plasticware. | The stability of this compound in your specific cell culture medium and conditions is likely a critical factor. We recommend performing a stability study to determine the half-life of this compound under your experimental conditions (see the detailed protocol below). Based on the stability data, you may need to refresh the medium with freshly diluted this compound at regular intervals during long-term experiments. Use low-protein binding plates and tubes to minimize adsorption. |
| High variability between replicate wells. | Uneven distribution of this compound due to incomplete mixing or precipitation. Cell health and density variations. | Ensure thorough but gentle mixing of the this compound solution into the cell culture medium before adding it to the cells. Visually inspect for any signs of precipitation. Plate cells evenly and ensure a healthy, uniform monolayer before adding the compound. |
| Observed cytotoxicity at expected non-toxic concentrations. | The final DMSO concentration is too high. The specific cell line is particularly sensitive to PI3K/PI4K inhibition. | Calculate the final DMSO concentration in your culture medium and ensure it is below the toxicity threshold for your cell line (typically <0.5%, but ideally ≤0.1%). Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your specific cell line. |
PIK-3/PI4K Signaling Pathway
Caption: this compound inhibits PI3K and PI4KIIIβ signaling pathways.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
1. Materials
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM) with all supplements (e.g., FBS, antibiotics)
-
Incubator at 37°C with 5% CO₂
-
Sterile, low-protein binding microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
2. Method
2.1. Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a working solution by diluting the 10 mM stock solution into your complete cell culture medium to a final concentration of 10 µM (or your typical experimental concentration). Ensure the final DMSO concentration is ≤ 0.1%. Prepare a sufficient volume for all time points.
2.2. Incubation and Sampling
-
Aliquot the 10 µM this compound working solution into sterile, low-protein binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Place the tubes in a 37°C incubator with 5% CO₂.
-
At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
2.3. Sample Analysis
-
Thaw all samples.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Generate a standard curve using known concentrations of this compound in the same cell culture medium to accurately quantify the remaining compound at each time point.
3. Data Analysis
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t₁/₂) of this compound in your cell culture medium by fitting the data to a first-order decay model.
Experimental Workflow for this compound Stability Assay
Caption: Workflow for determining this compound stability in cell culture media.
Troubleshooting Logic for Inconsistent this compound Activity
Caption: Troubleshooting decision tree for this compound experiments.
References
unexpected phenotypic effects of PIK-93
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected phenotypic effects of PIK-93. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am observing anti-viral activity after treating cells with this compound. Is this a known effect?
A1: Yes, this is an expected, though perhaps surprising, effect. This compound has been reported to have anti-enterovirus properties.[1][2] It has been shown to inhibit the replication of both poliovirus (PV) and hepatitis C virus (HCV).[3] This is likely due to its potent inhibition of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell factor that is essential for the replication of numerous viruses.[1][4]
Q2: My cells are exhibiting altered morphology, migration, and F-actin localization after this compound treatment. Why is this happening?
A2: This is a known phenotypic effect related to this compound's dual inhibition of PI3Kγ and PI4KIIIβ. In differentiated HL60 (dHL60) cells, this compound has been shown to impair the consolidation and stability of the leading edge, alter the localization of F-actin, reduce the chemotactic index, and increase the cells' turning frequency.[1][2] These effects are consistent with the inhibition of the PI3K pathway, which is crucial for cell polarity and chemotaxis.[5]
Q3: I am studying lipid metabolism and have noticed changes in ceramide transport and sphingomyelin synthesis with this compound. Is this a direct effect of the compound?
A3: Yes, this is a direct and expected consequence of this compound's primary mechanism of action. This compound is a potent inhibitor of PI4KIIIβ, which has a dominant role in ceramide transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][5] In COS-7 cells, treatment with this compound effectively blocks the accumulation of the CERT-PH domain in the Golgi and significantly inhibits the conversion of endogenous ceramide to sphingomyelin.[1][2]
Q4: I am using this compound as a PI3K inhibitor, but I'm seeing a significant decrease in PD-L1 protein levels on my cancer cells. Is this an off-target effect?
A4: This is a significant and recently discovered "on-target" effect mediated by PI4K, not the PI3K pathway. This compound has been identified as a modulator of the tumor microenvironment that reduces PD-L1 protein expression in cancer cells and M1 macrophages.[6][7] The mechanism is independent of its PI3K inhibitory activity and involves enhancing the interaction between PD-L1 and the E3 Ubiquitin ligase CUL4A, which leads to increased ubiquitination and subsequent proteasomal degradation of the PD-L1 protein.[6][8]
Q5: Can this compound affect immune cell function in my co-culture experiments?
A5: Absolutely. Beyond reducing PD-L1 on cancer cells, this compound also reduces PD-L1 levels on M1 macrophages and enhances their anti-tumor cytotoxicity.[7][8] This modulation of the tumor microenvironment can restore T cell activity.[6] When combined with anti-PD-L1 antibodies, this compound has been shown to enhance T cell activation and increase the recruitment of tumor-infiltrating lymphocytes (TILs), leading to greater inhibition of tumor growth.[7]
Q6: My calcium signaling assays are showing reduced Ca2+ influx after this compound treatment. What could be the cause?
A6: This is a documented effect of this compound. In T6.11 cells, treatment with 300 nM this compound was found to reduce carbachol-induced translocation of the ion channel TRPC6 to the plasma membrane, resulting in a decreased net Ca2+ entry.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity.
Table 1: Inhibitory Activity of this compound Against Kinase Targets
| Target | IC50 Value | Citation |
|---|---|---|
| PI3Kγ | 16 nM | [1][2] |
| PI4KIIIβ | 19 nM | [1][2] |
| PI3Kα | 39 nM | [1][2] |
| p110δ | 0.12 µM | [1][2] |
| p110β | 0.59 µM | [1][2] |
| DNA-PK | 64 nM |[1] |
Table 2: Anti-Viral Efficacy of this compound
| Virus | EC50 Value | Citation |
|---|---|---|
| Poliovirus (PV) | 0.14 µM | [2][3] |
| Hepatitis C Virus (HCV) | 1.9 µM |[2][3] |
Table 3: Summary of Unexpected Phenotypic Effects
| Observed Effect | Cell Type(s) | Effective Concentration(s) | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Impaired cell migration/chemotaxis | dHL60 | 0.5 µM - 1 µM | Inhibition of PI3Kγ | [1][2] |
| Inhibition of Ceramide Transport | COS-7 | 250 nM | Inhibition of PI4KIIIβ | [1][2] |
| Reduced Ca2+ Entry | T6.11 | 300 nM | Reduced TRPC6 translocation | [1][3] |
| PD-L1 Protein Degradation | NSCLC cells, M1 Macrophages | 0.1 µM - 10 µM | Enhanced CUL4A-mediated ubiquitination | [6] |
| Enhanced M1 Macrophage Cytotoxicity | THP-1 derived M1 Macrophages | 1 µM - 10 µM | Reduced PD-L1, increased IL-1β |[6][8] |
Experimental Protocols & Methodologies
Protocol 1: Immunoblotting for this compound-Induced PD-L1 Degradation
This protocol is adapted from studies demonstrating this compound's effect on PD-L1 levels.[6]
-
Cell Culture and Treatment: Plate non-small cell lung cancer (NSCLC) cells (e.g., H1975, CL83) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 18-24 hours.
-
Proteasome Inhibition (Optional Control): To confirm degradation is proteasome-dependent, pre-treat a set of cells with a proteasome inhibitor like MG132 (10 µM) for 6 hours before harvesting the this compound treated cells.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against PD-L1 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the relative reduction in PD-L1 levels.
Protocol 2: Analysis of Cell Migration (Chemotaxis Assay)
This protocol is based on experiments performed with dHL60 cells.[1][2]
-
Cell Preparation: Differentiate HL60 cells into a neutrophil-like state (dHL60).
-
Inhibitor Treatment: Resuspend dHL60 cells in plain RPMI-1640 medium and treat with this compound (e.g., 1 µM) or a vehicle control for 30-45 minutes.
-
Chemotaxis Setup: Use a chemotaxis chamber (e.g., Transwell assay with a porous membrane). Add a chemoattractant, such as f-Met-Leu-Phe (fMLP), to the lower chamber.
-
Cell Migration: Add the pre-treated dHL60 cells to the upper chamber and incubate for a suitable period (e.g., 1-3 hours) to allow migration towards the chemoattractant.
-
Quantification:
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the migrated cells in several fields of view under a microscope.
-
Calculate the chemotactic index by comparing the number of migrated cells in the this compound treated group to the control group.
-
Visual Diagrams
Caption: this compound inhibits the PI3K signaling pathway.
Caption: this compound promotes proteasomal degradation of PD-L1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound |CAS:593960-11-3 Probechem Biochemicals [probechem.com]
- 4. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. medkoo.com [medkoo.com]
- 6. Small-molecule this compound modulates the tumor microenvironment to improve immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule this compound modulates the tumor microenvironment to improve immune checkpoint blockade response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Challenges of PIK-93 Solubility: A Technical Guide
Published: November 18, 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the insolubility of PIK-93 in aqueous solutions. The following information is designed to facilitate seamless experimental workflows and ensure the reliable application of this compound in your research.
I. Troubleshooting Guide: Overcoming this compound Insolubility
This guide addresses common issues encountered during the preparation of this compound solutions for in vitro and in vivo experiments.
1. Q: My this compound precipitated out of solution when I diluted my DMSO stock with aqueous buffer. What should I do?
A: This is a common issue due to the low aqueous solubility of this compound. Here’s a systematic approach to troubleshoot this problem:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium. The solubility in aqueous buffers is significantly lower than in organic solvents.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO may help keep this compound in solution. However, be mindful that high concentrations of DMSO can have off-target effects on cells. It is recommended to keep the final DMSO concentration below 0.5%.
-
Utilize a Surfactant: For cell-based assays, the addition of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous media.
-
Prepare a Fresh Dilution: Always prepare the final aqueous dilution of this compound immediately before use to minimize the time for precipitation to occur.
2. Q: I am observing particulate matter in my this compound stock solution. Is it still usable?
A: The presence of particulate matter indicates that the compound may not be fully dissolved or could have degraded. Here’s how to proceed:
-
Attempt to Re-dissolve: Gently warm the solution to 37°C and vortex or sonicate for a short period. This can help to dissolve any compound that may have crashed out of solution upon storage.
-
Filter the Solution: If warming and sonication do not resolve the issue, you can filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. However, this may lead to a lower, unknown concentration of the active compound.
-
Prepare a Fresh Stock: The most reliable approach is to discard the compromised stock and prepare a fresh one using high-purity, anhydrous DMSO. Ensure the this compound is completely dissolved before storing.
3. Q: Can I prepare a high-concentration aqueous stock solution of this compound to avoid using organic solvents?
A: No, this compound is practically insoluble in water.[1][2] Attempting to dissolve it directly in aqueous buffers will result in an unusable suspension. A high-concentration stock solution must be prepared in an appropriate organic solvent like DMSO.
II. Frequently Asked Questions (FAQs)
1. Q: What is the recommended solvent for preparing this compound stock solutions?
A: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[2][3] It is important to use anhydrous, high-purity DMSO to prevent the absorption of moisture, which can decrease the solubility of the compound.
2. Q: What are the reported solubility limits for this compound in various solvents?
A: The solubility of this compound can vary slightly between batches and suppliers. The table below summarizes the reported solubility data.
| Solvent | Solubility | Source |
| DMSO | ~5 mg/mL | |
| DMSO | 10 mM | [4][5] |
| DMSO | 78 mg/mL (~200 mM) | [2] |
| Ethanol | ~0.25 mg/mL | |
| Ethanol | Insoluble | [1] |
| Water | Insoluble | [1][2] |
| DMF | ~5 mg/mL |
3. Q: How should I store my this compound stock solution?
A: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -20°C or -80°C for long-term stability.[6]
4. Q: I need to use this compound for an in vivo animal study. How should I formulate it?
A: For in vivo administration, a common formulation involves a mixture of co-solvents and surfactants to create a stable solution or suspension suitable for injection or oral gavage. A suggested formulation includes 30% PEG400, 0.5% Tween® 80, and 5% propylene glycol.[1][2] It is crucial to prepare this formulation fresh on the day of use.[6]
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 389.88 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.899 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the this compound powder.
-
Solubilization: Vortex the solution and gently warm it to 37°C if necessary to ensure the compound is completely dissolved. A brief sonication can also aid in dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in DMSO to achieve an intermediate concentration that can be easily diluted into the cell culture medium.
-
Final Dilution (in Aqueous Medium): Directly before treating the cells, dilute the appropriate this compound/DMSO solution into the pre-warmed cell culture medium to the desired final concentration. Ensure rapid and thorough mixing to minimize precipitation. The final DMSO concentration should ideally be kept below 0.5%.
IV. Visual Guides
Signaling Pathways Inhibited by this compound
This compound is a potent inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and also shows inhibitory activity against Phosphoinositide 3-kinases (PI3Ks), particularly the γ and α isoforms.[6][7] These kinases are crucial components of intracellular signaling pathways that regulate a wide range of cellular processes.
Caption: this compound inhibits PI4KIIIβ and PI3K signaling pathways.
Experimental Workflow for this compound Solubilization
The following diagram outlines the recommended workflow for preparing this compound solutions for experimental use.
Caption: Recommended workflow for preparing this compound solutions.
Troubleshooting Logic for this compound Precipitation
This decision tree provides a logical flow for addressing precipitation issues when preparing aqueous dilutions of this compound.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Controlling for PIK-93 Effects on Non-Target Kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PIK-93, a potent inhibitor of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) that also exhibits activity against Class I Phosphoinositide 3-Kinases (PI3Ks). This guide will help you design experiments to distinguish between on-target and off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-targets of this compound?
A1: this compound is a potent inhibitor of PI4KIIIβ. However, it also significantly inhibits several Class I PI3K isoforms. It is crucial to consider these off-target effects when interpreting experimental data.[1][2]
Q2: My cells treated with this compound show a phenotype consistent with PI3K inhibition. How can I be sure it's not solely due to PI4KIIIβ inhibition?
A2: This is a common challenge. To dissect the contribution of each target, a multi-pronged approach is recommended. This includes using inhibitors with different chemical scaffolds, genetic knockdown or knockout of the target kinases, and rescue experiments.
Q3: I am seeing a reduction in phosphorylated Akt (p-Akt) after this compound treatment. Does this confirm PI3K inhibition?
A3: A reduction in p-Akt is a strong indicator of PI3K pathway inhibition. However, to confirm that this is a direct effect of this compound on a PI3K isoform and not an indirect consequence of PI4KIIIβ inhibition, further validation experiments are necessary.
Q4: What concentration of this compound should I use to maximize selectivity for PI4KIIIβ?
A4: While this compound is potent against both PI4KIIIβ and some PI3K isoforms, its IC50 values vary between them. To maximize selectivity, it is advisable to perform a dose-response curve in your specific cell line and use the lowest effective concentration that elicits the desired phenotype. Comparing the dose-response of your observed phenotype with the known IC50 values for each target can provide initial clues.
Kinase Inhibition Profile of this compound
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against its primary target and key off-target kinases. These values should be used as a guide for designing experiments and interpreting results.
| Kinase Target | IC50 (nM) |
| PI4KIIIβ | 19 |
| PI3Kγ | 16 |
| PI3Kα | 39 |
| PI3Kδ | 120 |
| PI3Kβ | 590 |
Data compiled from multiple sources.[1][2] Actual IC50 values may vary depending on experimental conditions.
Troubleshooting Guides
Issue 1: Ambiguous Phenotype - Unclear if On-Target or Off-Target
You observe a cellular phenotype after this compound treatment, but it's unclear whether it's due to inhibition of PI4KIIIβ or a PI3K isoform.
Caption: Workflow for deconvoluting on- and off-target effects.
1. Use of Structurally Dissimilar Inhibitors:
-
Rationale: If the observed phenotype is genuinely due to the inhibition of a specific kinase, then other inhibitors of that same kinase, even with different chemical structures, should produce a similar effect.
-
Protocol:
-
Select Alternative Inhibitors:
-
Dose-Response: Perform dose-response experiments with both this compound and the alternative inhibitor(s).
-
Phenotypic Analysis: Compare the cellular phenotype, as well as downstream signaling markers (e.g., p-Akt for PI3K), across all treatments.
-
-
Interpretation:
-
Similar Phenotype with PI3K inhibitor: Suggests the effect is likely mediated by PI3K inhibition.
-
Different Phenotype: Suggests the effect is more likely specific to this compound's inhibition of PI4KIIIβ or a unique off-target.
-
2. Genetic Knockdown/Knockout:
-
Rationale: Genetically removing the target protein (either PI4KIIIβ or a specific PI3K isoform) should phenocopy the effect of the inhibitor if the phenotype is on-target.
-
Protocol (siRNA Knockdown):
-
siRNA Design and Transfection: Design and validate at least two independent siRNAs targeting your kinase of interest (PI4KIIIβ or a PI3K isoform). Transfect cells with the siRNAs or a non-targeting control.
-
This compound Treatment: After sufficient time for protein knockdown (typically 48-72 hours), treat the cells with this compound or vehicle control.
-
Analysis: Assess the phenotype and downstream signaling markers.
-
-
Interpretation:
-
Knockdown phenocopies this compound effect: Strong evidence that the phenotype is mediated by that specific kinase.
-
This compound has no additional effect in knockdown cells: Confirms the inhibitor is acting on that target in the observed pathway.
-
3. Rescue Experiments:
-
Rationale: Re-introducing a version of the target kinase that is resistant to the inhibitor should "rescue" the phenotype caused by the inhibitor if the effect is on-target.
-
Protocol:
-
Generate Inhibitor-Resistant Mutant: Create a mutant version of PI4KIIIβ (or the relevant PI3K isoform) that is not inhibited by this compound. This can often be achieved by mutating a key residue in the ATP-binding pocket.
-
Transfect and Treat: Transfect cells with the inhibitor-resistant mutant or a control vector. Treat with this compound.
-
Analyze: Observe if the phenotype is reversed in the cells expressing the resistant mutant.
-
-
Interpretation:
-
Phenotype is rescued: Confirms that the effect of this compound is mediated through the targeted kinase.
-
Issue 2: Inconsistent Western Blot Results for Phosphorylated Proteins
You are trying to measure the phosphorylation of Akt (a downstream target of PI3K) after this compound treatment but are getting weak or inconsistent signals.
-
Use BSA for Blocking: Milk contains phosphoproteins (caseins) that can lead to high background when probing for phosphorylated targets. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking.[5]
-
Include Phosphatase Inhibitors: Add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of your target protein after cell lysis.
-
Load Sufficient Protein: For detecting phosphorylated proteins, which are often low in abundance, you may need to load more total protein (30-50 µg) than for total protein blots.
-
Use a Positive Control: Include a sample from cells treated with a known activator of the PI3K pathway (e.g., insulin or a growth factor) to ensure your antibody and detection system are working correctly.
-
Check Total Protein Levels: Always probe a parallel blot for the total, non-phosphorylated form of the protein (e.g., total Akt) to ensure that changes in the phospho-signal are not due to changes in the overall protein amount.
Signaling Pathways
To aid in experimental design and data interpretation, refer to the following simplified signaling pathway diagrams.
Caption: Simplified PI3K/Akt signaling pathway showing the inhibitory point of this compound.
Caption: Simplified PI4KIIIβ signaling pathway showing the inhibitory point of this compound.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration (e.g., using a BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature 30-50 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (e.g., Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Akt as a loading control.
-
Protocol 2: siRNA-Mediated Knockdown of PI4KIIIβ
-
Cell Seeding: Seed cells in a 6-well plate to be 50-70% confluent at the time of transfection.
-
siRNA Preparation:
-
In one tube, dilute 5 µL of 20 µM PI4KIIIβ siRNA (or non-targeting control siRNA) in 245 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 245 µL of Opti-MEM and incubate for 5 minutes.
-
-
Transfection:
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 20 minutes at room temperature.
-
Add 500 µL of the siRNA-lipid complex to each well.
-
Incubate for 48-72 hours.
-
-
Validation and Experimentation:
-
After the incubation period, harvest a subset of cells to confirm knockdown by Western blot or qPCR.
-
Treat the remaining cells with this compound or vehicle and proceed with your downstream assays.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Take your PIK: PI-3-kinase inhibitors race through the clinic and towards cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Nuances of PIK-93: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting experiments involving the kinase inhibitor PIK-93. Given the multi-targeted nature of this compound, interpreting experimental data can be challenging. This guide offers detailed protocols, addresses frequently asked questions, and provides troubleshooting advice to navigate conflicting data and unexpected results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent inhibitor of multiple lipid kinases. Its primary targets are Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and Phosphoinositide 3-kinase gamma (PI3Kγ), with IC50 values in the low nanomolar range.[1][2][3] It also demonstrates high potency against PI3Kα.[1][2][3]
Q2: What are the known off-target effects of this compound?
A2: this compound exhibits activity against other PI3K isoforms, including PI3Kβ and PI3Kδ, but at higher concentrations.[1][2][3] Therefore, at concentrations used to inhibit its primary targets, off-target effects on other PI3K isoforms are possible and should be considered in data interpretation. More recently, this compound has been shown to induce proteasomal degradation of PD-L1, suggesting a role in modulating the tumor microenvironment that may be independent of its kinase inhibition activity.[4]
Q3: Why do I see different IC50 values for this compound in different studies?
A3: Variations in reported IC50 values can arise from several factors, including:
-
Assay conditions: The concentration of ATP used in in-vitro kinase assays can significantly impact IC50 values for ATP-competitive inhibitors like this compound.[5]
-
Enzyme source and purity: The specific isoform, species of origin, and purity of the kinase used can affect inhibitor potency.
-
Assay format: Different assay formats (e.g., radiometric vs. fluorescence-based) can yield different results.[6]
-
Cellular context: In cell-based assays, factors such as cell type, expression levels of target kinases, and membrane permeability will influence the apparent potency of the inhibitor.
Q4: Can this compound be used to specifically inhibit Vps34?
A4: While this compound does inhibit Vps34 (also known as PIK3C3), it is not considered a specific inhibitor due to its high potency against other PI3K and PI4K isoforms.[2][7] For studies requiring specific inhibition of Vps34, other more selective inhibitors should be considered.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent results between experiments | 1. Reagent variability: Inconsistent this compound concentration due to improper storage or dissolution. 2. Protocol drift: Minor, undocumented changes in the experimental protocol over time. 3. Cell culture conditions: Variations in cell passage number, confluency, or media composition. | 1. Reagent handling: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles. 2. Standard Operating Procedures (SOPs): Maintain and strictly follow a detailed SOP for all experiments. 3. Cell culture standardization: Use cells within a defined passage number range and ensure consistent culture conditions. |
| Unexpected cellular phenotype | 1. Off-target effects: The observed phenotype may be due to the inhibition of a secondary target, especially at higher concentrations of this compound. 2. Context-dependent signaling: The PI3K/PI4K signaling network is complex and can vary between cell types. | 1. Dose-response curve: Perform a dose-response experiment to determine the minimal effective concentration. 2. Use of more selective inhibitors: Compare the phenotype observed with this compound to that of more selective inhibitors for the presumed primary target. 3. Rescue experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. |
| No effect observed | 1. Inactive compound: The this compound may have degraded. 2. Low target expression: The target kinase may not be expressed or may be expressed at very low levels in your experimental system. 3. Redundant pathways: A parallel signaling pathway may be compensating for the inhibition of the target. | 1. Compound validation: Verify the activity of your this compound stock in a validated in-vitro kinase assay. 2. Target expression analysis: Confirm the expression of the target kinase(s) in your cell line or tissue of interest using techniques like Western blotting or qPCR. 3. Pathway analysis: Investigate the presence of compensatory signaling pathways in your system. |
Data Presentation
Table 1: In-Vitro Inhibitory Activity of this compound Against Various Kinases
| Kinase | IC50 (nM) | Reference(s) |
| PI3Kγ | 16 | [1][2][3] |
| PI4KIIIβ | 19 | [1][2][3] |
| PI3Kα | 39 | [1][2][3] |
| PI3Kδ | 120 | [1][2][3] |
| PI3Kβ | 590 | [1][2][3] |
| Vps34 | Not consistently reported, but inhibited | [2][7] |
Note: IC50 values can vary between studies. The values presented here are representative.
Experimental Protocols
In-Vitro Lipid Kinase Assay (TLC-based)
This protocol is adapted from standard methods for measuring lipid kinase activity.[1][5]
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the kinase of interest, this compound at various concentrations (with a final DMSO concentration of 2%), assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2), and freshly sonicated phosphatidylinositol (100 µg/mL).
-
Initiate Reaction: Start the reaction by adding ATP containing 10 µCi of γ-³²P-ATP to a final concentration of 10 or 100 µM.
-
Incubation: Allow the reaction to proceed for 20 minutes at room temperature.
-
Terminate Reaction: Stop the reaction by adding 105 µL of 1N HCl followed by 160 µL of CHCl₃:MeOH (1:1).
-
Phase Separation: Vortex the mixture and centrifuge briefly to separate the phases.
-
Spotting: Carefully transfer the organic (lower) phase to a new tube and spot it onto a TLC plate.
-
Chromatography: Develop the TLC plate in a solution of n-propanol:1M acetic acid (65:35) for 3-4 hours.
-
Analysis: Dry the TLC plate, expose it to a phosphorimager screen, and quantify the spots to determine kinase activity and calculate IC50 values.
Cellular Actin Staining in dHL60 Cells
This protocol is for observing the effects of this compound on actin organization in differentiated HL60 cells.[1][3]
-
Cell Preparation: Preincubate differentiated HL60 (dHL60) cells in suspension with the desired concentration of this compound or vehicle (DMSO) for 40 minutes.
-
Cell Adhesion: Centrifuge the cells (5 min at 2000 rpm) and resuspend them in mHBSS containing the same concentration of this compound or vehicle. Allow the cells to adhere to fibronectin-coated coverslips.
-
Stimulation: Stimulate the cells with a uniform concentration of 100 nM f-Met-Leu-Phe (fMLP) for 3 minutes.
-
Fixation: Fix the cells in 3.7% paraformaldehyde (PFA).
-
Staining: Stain the cells with 10 units/mL rhodamine-phalloidin for 15 minutes to visualize F-actin.
-
Imaging: Mount the coverslips and visualize the cells using fluorescence microscopy.
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Small-molecule this compound modulates the tumor microenvironment to improve immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Shaping development of autophagy inhibitors with the structure of the lipid kinase Vps34 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleck.co.jp [selleck.co.jp]
PIK-93 Technical Support Center: Best Practices for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the effective use of PIK-93 in long-term experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound is a potent, cell-permeable small molecule inhibitor. It is a dual inhibitor of phosphoinositide 3-kinases (PI3Ks) and phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[1][2][3] Its inhibitory activity is most potent against PI3Kγ, PI4KIIIβ, and PI3Kα.[2][3][4]
2. What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C, where it is stable for at least four years.[5] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[2]
3. How should I prepare this compound for in vitro experiments?
This compound is soluble in DMSO.[2][4] Prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO. For cell-based assays, dilute the stock solution in pre-warmed culture medium to the final working concentration. To avoid precipitation, it is recommended to perform serial dilutions in DMSO before the final dilution in your aqueous medium. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to minimize solvent-induced effects.
4. What is a typical working concentration for this compound in cell culture?
The optimal working concentration of this compound is cell line-dependent and should be determined empirically through a dose-response experiment. Effective concentrations reported in the literature for short-term experiments range from 250 nM to 1 µM.[2][4] For long-term studies, it is advisable to start with a concentration at or slightly above the IC50 for your target of interest and adjust based on observed efficacy and cytotoxicity.
5. How stable is this compound in cell culture medium?
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Reduced or loss of this compound efficacy over time | 1. Compound degradation: this compound may not be stable in culture medium at 37°C for extended periods.2. Cellular metabolism: Cells may metabolize and inactivate this compound.3. Development of resistance: Prolonged exposure can lead to the selection of resistant cell populations. | 1. Increase the frequency of media changes with freshly prepared this compound (e.g., every 24-48 hours).2. If metabolism is suspected, consider using a higher initial concentration or more frequent media changes.3. Monitor for markers of resistance (see below). If resistance is confirmed, consider combination therapies or intermittent dosing schedules. |
| Increased cytotoxicity or unexpected cell death | 1. High concentration: The working concentration may be too high for the specific cell line in a long-term setting.2. Off-target effects: Inhibition of PI3K and PI4K pathways can impact cell survival and proliferation.3. Solvent toxicity: The final DMSO concentration may be too high. | 1. Perform a long-term dose-response curve to determine the maximum tolerated concentration.2. Analyze downstream markers of both PI3K and PI4K pathways to confirm on-target and assess potential off-target effects.3. Ensure the final DMSO concentration is below 0.1% and include a vehicle-only control. |
| Altered cell morphology or phenotype | 1. On-target effects: Inhibition of PI3K and PI4K pathways can affect cell adhesion, migration, and cytoskeletal organization.2. Cellular stress response: Long-term inhibition may induce stress pathways. | 1. Document morphological changes systematically. These may be an expected outcome of pathway inhibition.2. Assess markers of cellular stress (e.g., heat shock proteins) and apoptosis.3. Compare the observed phenotype to published effects of PI3K and PI4K inhibition in your cell type. |
| Development of Resistant Clones | 1. Upregulation of parallel pathways: Cells may compensate by activating other survival pathways (e.g., MAPK/ERK).2. Mutations in the target pathway: Genetic alterations can prevent inhibitor binding or bypass the inhibited step. | 1. Analyze resistant clones for upregulation of alternative signaling pathways by Western blot or phospho-kinase arrays.2. Sequence key components of the PI3K and PI4K pathways in resistant cells to identify potential mutations.3. Consider co-treatment with an inhibitor of the identified compensatory pathway. |
In Vivo Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Poor in vivo efficacy | 1. Suboptimal dosing or frequency: The dose may be too low or not administered frequently enough to maintain a therapeutic concentration.2. Poor bioavailability: The vehicle formulation may not be optimal for absorption.3. Rapid metabolism: The compound may be quickly cleared in vivo. | 1. Conduct a pharmacokinetic study to determine the half-life of this compound in your animal model and adjust the dosing regimen accordingly.2. Test different vehicle formulations to improve solubility and bioavailability.3. Consider alternative routes of administration (e.g., continuous infusion via osmotic pumps for long-term studies). |
| Toxicity in animal models (e.g., weight loss, hyperglycemia, rash) | 1. On-target toxicity: Inhibition of PI3Kα is known to cause hyperglycemia.2. High dose: The administered dose may be too high for chronic treatment. | 1. Monitor blood glucose levels regularly. Consider dietary modifications or co-administration of glucose-lowering agents if hyperglycemia is an issue.2. Perform a dose-escalation study to determine the maximum tolerated dose for long-term administration.3. Implement a regular monitoring plan for animal health, including body weight, behavior, and skin condition. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| PI3Kγ | 16 |
| PI4KIIIβ | 19 |
| PI3Kα | 39 |
| PI3Kδ | 120 |
| PI3Kβ | 590 |
Data compiled from multiple sources.[2][3][4]
Experimental Protocols
Protocol 1: Long-Term In Vitro Treatment and Monitoring
-
Cell Seeding: Plate cells at a lower density than for short-term experiments to allow for extended growth.
-
Initial Treatment: After cells have adhered (typically 24 hours), replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO).
-
Media Changes: Replace the culture medium with freshly prepared this compound-containing medium every 48-72 hours.
-
Monitoring Cell Health and Proliferation:
-
At each media change, observe cells under a microscope for any changes in morphology, confluency, or signs of cytotoxicity.
-
Perform cell viability assays (e.g., Trypan Blue exclusion, MTT, or CellTiter-Glo) at regular intervals (e.g., every 3-4 days) to monitor proliferation rates.
-
-
Assessing Target Inhibition: To ensure this compound remains active, periodically harvest a subset of cells (e.g., weekly) and perform Western blotting for downstream markers of PI3K signaling (e.g., phospho-AKT) and PI4KIIIβ activity (e.g., phosphatidylinositol 4-phosphate (PI4P) levels).
Protocol 2: Generation of this compound Resistant Cell Lines
-
Initial Exposure: Continuously culture the parental cell line in the presence of this compound at a concentration equal to the IC₂₀ (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells resume a normal proliferation rate, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Selection of Resistant Pools: Continue this dose escalation until a cell population is able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC₅₀) compared to the parental cells.
-
Clonal Isolation: Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting to establish clonal resistant lines.
-
Characterization: Confirm the resistant phenotype by comparing the IC₅₀ of the resistant clones to the parental cell line. Investigate the mechanism of resistance (e.g., by genomic sequencing or pathway analysis).
Visualizations
Caption: this compound inhibits both the PI3K and PI4KIIIβ signaling pathways.
References
- 1. Synthesis and cellular uptake of p-[(123)I]-phenyl-amino-thiazole ((123)I-PAT) as a potential agent for targeting tubulin polymerization in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI4KIIIβ Activity Regulates Lateral Root Formation Driven by Endocytic Trafficking to the Vacuole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PI3K Inhibition: PIK-93 versus Wortmannin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used phosphoinositide 3-kinase (PI3K) inhibitors: PIK-93 and wortmannin. The information presented is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by providing a comprehensive overview of their performance, supported by experimental data.
Introduction to this compound and Wortmannin
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in diseases such as cancer and inflammation, making it a key target for therapeutic intervention.
Wortmannin , a natural fungal metabolite, was one of the first identified potent PI3K inhibitors.[1][2] It acts as a non-specific, covalent inhibitor of PI3Ks.[3] Its high potency has made it a valuable tool in cell biology research to probe the function of the PI3K pathway.[1][2]
This compound is a synthetic, potent, and ATP-competitive inhibitor with a more defined selectivity profile compared to wortmannin. It is recognized for its potent inhibition of PI3Kγ and PI3Kα isoforms, as well as the lipid kinase PI4KIIIβ.[4]
Quantitative Performance Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and wortmannin against various Class I PI3K isoforms. It is important to note that these values are compiled from different studies and experimental conditions may vary. Therefore, a direct comparison of potency should be made with caution.
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Source |
| This compound | 39 nM | 590 nM | 16 nM | 120 nM | [5] |
| Wortmannin | ~1-5 nM | ~1-5 nM | ~1-5 nM | ~1-5 nM | [6] |
Note: Wortmannin is a pan-PI3K inhibitor with low nanomolar IC50 values across all Class I isoforms.[6] this compound demonstrates a degree of selectivity, with higher potency against PI3Kγ and PI3Kα.
Mechanism of Action and Specificity
Wortmannin acts as an irreversible inhibitor by covalently binding to a conserved lysine residue (Lys-802 in p110α) within the ATP-binding site of the PI3K catalytic subunit.[3] This covalent modification leads to the inactivation of the enzyme. Its irreversible nature and broad specificity across all PI3K isoforms are key characteristics.[2]
This compound , in contrast, is a reversible, ATP-competitive inhibitor. It binds to the ATP pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrate.
Off-Target Effects
Both inhibitors have been reported to have off-target effects, which is a critical consideration for interpreting experimental results.
-
Wortmannin : At higher concentrations, wortmannin is known to inhibit other members of the PI3K-related kinase (PIKK) family, including mTOR, DNA-PKcs, and ATM.[1][7] Its reactivity and short half-life in cell culture are also important limitations.[1]
-
This compound : A notable off-target effect of this compound is its potent inhibition of phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[4] This should be taken into account when studying processes where PI4KIIIβ plays a role.
Experimental Protocols
Below are detailed methodologies for key experiments used to compare PI3K inhibitors.
In Vitro PI3K Kinase Assay (TR-FRET Method)
This assay measures the enzymatic activity of a specific PI3K isoform in the presence of an inhibitor.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, γ, δ)
-
PIP2 (substrate)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound and wortmannin stock solutions (in DMSO)
-
TR-FRET detection reagents (e.g., Lanthanide-labeled anti-phospho-PIP3 antibody and a fluorescently tagged PIP3 tracer)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound and wortmannin in DMSO.
-
Add the diluted inhibitors to the microplate wells.
-
Add the PI3K enzyme and PIP2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate IC50 values by plotting the inhibitor concentration versus the percentage of inhibition.
-
Western Blot Analysis of PI3K Pathway Activation
This method assesses the phosphorylation status of downstream effectors of the PI3K pathway, such as Akt, in a cellular context.
-
Reagents and Materials:
-
Cell line of interest (e.g., a cancer cell line with an active PI3K pathway)
-
Cell culture medium and supplements
-
This compound and wortmannin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or wortmannin for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitors on protein phosphorylation.
-
Visualizing Signaling and Experimental Workflows
Caption: PI3K signaling pathway and points of inhibition by wortmannin and this compound.
Caption: Experimental workflow for comparing PI3K inhibitors.
Conclusion
Both this compound and wortmannin are potent inhibitors of PI3K and valuable tools for studying the PI3K signaling pathway. The choice between them depends on the specific experimental goals.
-
Wortmannin is a suitable choice for experiments requiring potent, broad-spectrum, and irreversible inhibition of all Class I PI3K isoforms. However, its off-target effects and instability should be carefully considered.
-
This compound offers a more selective inhibition profile, with higher potency towards PI3Kγ and PI3Kα. Its reversible, ATP-competitive mechanism of action can be advantageous in certain experimental setups. The significant inhibition of PI4KIIIβ is a key factor to consider.
Researchers should carefully evaluate the data presented in this guide and consult the primary literature to make an informed decision on the most appropriate inhibitor for their research.
References
- 1. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wortmannin, a potent and selective inhibitor of phosphatidylinositol-3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wortmannin is a potent phosphatidylinositol 3-kinase inhibitor: the role of phosphatidylinositol 3,4,5-trisphosphate in neutrophil responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Target of PIK-93: A Comparative Guide Using Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
PIK-93 is a potent small molecule inhibitor with significant effects on various cellular processes, including signal transduction, membrane trafficking, and viral replication. However, its utility in research and potential as a therapeutic agent is complicated by its activity against multiple kinase targets. This guide provides a comparative analysis of this compound's performance against its primary targets, utilizing experimental data from genetic knockdown studies to dissect its mechanism of action and validate its on-target effects.
This compound Inhibitory Profile
This compound exhibits potent inhibitory activity against phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and several class I phosphoinositide 3-kinase (PI3K) isoforms. The table below summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its key targets.
| Target | IC50 (nM) |
| PI4KIIIβ | 19 |
| PI3Kγ | 16 |
| PI3Kα | 39 |
| PI3Kβ | 590 |
| PI3Kδ | 120 |
This broad inhibitory profile necessitates rigorous target validation to attribute the biological effects of this compound to a specific kinase. Genetic knockdown, using techniques such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), provides a powerful approach to deconvolute the contributions of each target to the overall cellular phenotype observed with this compound treatment.
Genetic Knockdown Studies for Target Validation
Genetic knockdown studies are crucial for confirming the primary target of a drug. By specifically reducing the expression of a target protein, researchers can assess whether the resulting cellular phenotype mimics the effect of the drug. If the knockdown of a specific target recapitulates the drug's effect, it provides strong evidence that the drug acts through that target.
Experimental Workflow for Target Validation using siRNA
A typical workflow for validating the target of this compound using siRNA-mediated knockdown is outlined below. This process involves introducing siRNA molecules into cells to specifically degrade the mRNA of the target kinase, followed by treatment with this compound and assessment of the cellular outcome.
Comparative Analysis: this compound vs. Genetic Knockdown and Selective Inhibitors
The following sections compare the effects of this compound with those of genetic knockdown of its primary targets and more selective inhibitors in various cellular contexts.
Role in PD-L1 Regulation
Recent studies have identified this compound as a modulator of the tumor microenvironment through its ability to promote the degradation of Programmed Death-Ligand 1 (PD-L1). To determine the primary target responsible for this effect, a study compared the effects of this compound with a broad-spectrum PI3K inhibitor, LY294002. The results demonstrated that while this compound effectively reduced PD-L1 levels, LY294002 had no effect, suggesting that the PI3K pathway is not involved. This finding points towards PI4KIIIβ as the primary target of this compound in mediating PD-L1 degradation.
| Condition | PD-L1 Protein Level | Implied Primary Target |
| This compound Treatment | Decreased | PI4KIIIβ |
| LY294002 (Pan-PI3K inhibitor) Treatment | No Change | Not PI3K isoforms |
Role in Cell Proliferation and Apoptosis
The role of this compound's targets in cell survival and proliferation appears to be cell-type dependent. In COS-7 cells, knockdown of PI4KIIIβ had no effect on cell proliferation.[1] In contrast, in the breast cancer cell line MDA-MB-231, knockdown of PI4KIIIβ induced apoptosis.[1] This suggests that in certain cancer cell types, the anti-proliferative and pro-apoptotic effects of this compound may be primarily mediated through its inhibition of PI4KIIIβ.
| Cell Line | Genetic Knockdown | Phenotype |
| COS-7 | PI4KIIIβ siRNA | No effect on proliferation[1] |
| MDA-MB-231 | PI4KIIIβ siRNA | Induction of apoptosis[1] |
Role in Cell Migration and Invasion
Invasion is a key characteristic of metastatic cancer. Studies using the MDA-MB-231 breast cancer cell line have shown that knockdown of PI4KIIIβ suppresses cell invasion. This indicates that the inhibitory effect of this compound on cancer cell invasion is likely mediated through its action on PI4KIIIβ.
| Condition | Cell Invasion | Implied Primary Target |
| PI4KIIIβ siRNA Knockdown | Suppressed | PI4KIIIβ |
Signaling Pathways of this compound Targets
Understanding the signaling pathways in which this compound's targets operate is essential for interpreting the outcomes of its inhibition.
PI4KIIIβ Signaling
PI4KIIIβ is a key enzyme in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a precursor for other important signaling lipids like phosphatidylinositol (4,5)-bisphosphate (PIP2). PI4P itself is also a crucial signaling molecule, particularly in regulating membrane trafficking from the Golgi apparatus.
PI3K Signaling
The PI3K pathway is a central regulator of cell growth, proliferation, and survival. Class I PI3Ks phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream effectors like AKT.
Comparison with Alternative Inhibitors
To further dissect the specific roles of PI4KIIIβ and PI3K isoforms, it is informative to compare the effects of this compound with more selective inhibitors.
| Inhibitor | Primary Target(s) | Key Cellular Effects |
| This compound | PI4KIIIβ, PI3Kγ, PI3Kα | Broad effects on trafficking, proliferation, apoptosis, invasion |
| Selective PI4KIIIβ Inhibitors | PI4KIIIβ | More specific effects on Golgi trafficking, viral replication |
| Alpelisib (BYL719) | PI3Kα | Primarily affects PI3Kα-driven cell growth and proliferation |
| Idelalisib | PI3Kδ | Primarily affects B-cell signaling and survival |
| Duvelisib | PI3Kδ, PI3Kγ | Affects both B-cell and T-cell signaling |
Conclusion
Experimental Protocols
siRNA Transfection Protocol
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute 50-100 pmol of siRNA in 250 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays. The optimal incubation time should be determined empirically for each cell line and target gene.
Western Blot Protocol
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
A Comparative Guide to PIK-93 and LY294002: Potency and Selectivity
This guide provides a detailed, data-driven comparison of two widely used kinase inhibitors, PIK-93 and LY294002. Both compounds are known to target the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism.[1][2] However, their potency and selectivity profiles differ significantly, making the choice of inhibitor crucial for specific research applications. This document aims to assist researchers, scientists, and drug development professionals in making an informed decision by presenting objective performance data, experimental methodologies, and clear visual aids.
Mechanism of Action
Both this compound and LY294002 function as ATP-competitive inhibitors.[1][3][4] They act by binding to the ATP-binding pocket within the kinase domain of their target enzymes.[1][3] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that activates downstream signaling components like Akt.[2] While LY294002 is a reversible inhibitor, this compound's mechanism also involves competitive inhibition at the ATP-binding site.[1][5]
Potency and Selectivity: A Quantitative Comparison
The primary distinction between this compound and LY294002 lies in their potency and selectivity against various kinase targets. This compound is a highly potent inhibitor of class I PI3K isoforms and, notably, the lipid kinase PI4KIIIβ, with IC50 values in the low nanomolar range.[6][7][8] In contrast, LY294002 is a first-generation, broad-spectrum PI3K inhibitor with IC50 values in the high nanomolar to low micromolar range for PI3K isoforms.[9][10] It is often considered a non-selective research tool due to its inhibitory activity against other, unrelated kinases such as Casein Kinase 2 (CK2), mTOR, and DNA-dependent protein kinase (DNA-PK).[5][11][12]
The table below summarizes the inhibitory concentrations (IC50) of both compounds against key kinase targets as reported in the literature.
| Target Kinase | This compound IC50 | LY294002 IC50 |
| Class I PI3Ks | ||
| p110α (PI3Kα) | 39 nM[6][7][13] | 500 - 730 nM[9][10] |
| p110β (PI3Kβ) | 590 nM[6][7][8] | 310 - 970 nM[9][10] |
| p110γ (PI3Kγ) | 16 nM[1][6][7][14] | 6,600 nM[10] |
| p110δ (PI3Kδ) | 120 nM[6][7][8] | 570 - 1,060 nM[9][10] |
| Other Kinases | ||
| PI4KIIIβ | 19 nM[6][7][8] | Inactive |
| CK2 | No significant inhibition[7] | 98 nM[9][10] |
| DNA-PK | Not Reported | ~1,400 nM[10] |
| mTOR | No significant inhibition[12] | Inhibits[12] |
Table 1: Comparative Inhibitory Potency (IC50) of this compound and LY294002. This table highlights the higher potency of this compound for PI3Kγ, PI3Kα, and PI4KIIIβ compared to LY294002. It also illustrates the significant off-target activity of LY294002 against CK2.
As the data indicates, this compound demonstrates potent, nanomolar inhibition of PI3Kγ (16 nM), PI4KIIIβ (19 nM), and PI3Kα (39 nM).[6] Its activity against PI3Kβ and PI3Kδ is less pronounced.[6][7] Conversely, LY294002 is a less potent, pan-PI3K inhibitor. Critically, LY294002 is a potent inhibitor of the protein kinase CK2 (IC50 = 98 nM), an activity not observed with this compound, which shows no significant effect on a panel of other kinases even at a concentration of 10 μM.[7][9] This lack of selectivity can lead to PI3K-independent cellular effects, complicating data interpretation.[12][15]
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K pathway is a central regulator of cellular processes. Its activation by growth factors and subsequent inhibition by this compound or LY294002 is depicted in the diagram below. Both compounds block the pathway at the level of PI3K, preventing the activation of downstream effectors like Akt and mTOR.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Experimental Protocols
The determination of IC50 values is critical for characterizing inhibitor potency and selectivity. A common method employed for this is a lipid kinase assay, often utilizing thin-layer chromatography (TLC) for analysis.
Protocol: In Vitro Lipid Kinase Assay (TLC-based)
This protocol describes a standard method for measuring the activity of PI3K enzymes in the presence of an inhibitor.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the purified recombinant kinase, the inhibitor (e.g., this compound at serially diluted concentrations, with 2% DMSO final concentration), reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2), and the lipid substrate (e.g., 100 µg/mL freshly sonicated phosphatidylinositol).[6][14]
-
Reaction Initiation : The kinase reaction is initiated by adding ATP, which includes a radioactive tracer such as 10 µCi of γ-32P-ATP, to a final concentration of 10-100 µM.[14]
-
Incubation : The reaction is allowed to proceed for a defined period, typically 20 minutes, at room temperature.[14]
-
Reaction Termination : The reaction is stopped by adding 105 µL of 1N HCl.[14]
-
Lipid Extraction : The phosphorylated lipid products are extracted by adding 160 µL of a 1:1 chloroform:methanol mixture, followed by vortexing and centrifugation to separate the organic and aqueous phases.[14]
-
TLC Analysis : The organic phase containing the radiolabeled lipid product is carefully spotted onto a TLC plate. The plate is then developed in a solvent system (e.g., 65:35 n-propanol:1M acetic acid) for 3-4 hours.[14]
-
Quantification : After drying, the TLC plate is exposed to a phosphorimager screen. The radioactivity of the spots corresponding to the phosphorylated product is quantified to determine the kinase activity at each inhibitor concentration.[14] IC50 values are then calculated from the resulting dose-response curve.
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for a TLC-based lipid kinase assay.
Summary and Conclusion
This compound and LY294002 are both valuable tools for investigating PI3K signaling, but they are not interchangeable.
-
This compound is a highly potent and selective second-generation inhibitor. Its strong activity against PI3Kγ, PI3Kα, and PI4KIIIβ makes it suitable for studies focused on these specific isoforms.[6][7] Its limited off-target activity ensures that observed cellular effects are more likely attributable to the inhibition of its primary targets.[6][7]
-
LY294002 is a less potent, first-generation pan-PI3K inhibitor.[9] Its significant off-target effects, particularly on CK2 and mTOR, necessitate careful experimental design and validation to confirm that results are due to PI3K inhibition.[12] It is generally considered a non-selective research tool and should be used with caution in experiments aiming to uniquely target the PI3K pathway.[5][11]
For researchers requiring high potency and a more defined selectivity profile, particularly for studies involving PI3Kγ or PI4KIIIβ, this compound is the superior choice. For broader, less specific inhibition of the class I PI3K pathway, LY294002 can be effective, provided its off-target activities are controlled for and acknowledged.
References
- 1. medkoo.com [medkoo.com]
- 2. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. PI3K Activation, Inhibition, & Medical Implications - Proteopedia, life in 3D [proteopedia.org]
- 5. LY294002 - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
- 9. selleckchem.com [selleckchem.com]
- 10. abmole.com [abmole.com]
- 11. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIK 93 | CAS 593960-11-3 | PIK93 | Tocris Bioscience [tocris.com]
- 14. glpbio.com [glpbio.com]
- 15. aacrjournals.org [aacrjournals.org]
validating the antiviral effects of PIK-93 in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral effects of PIK-93 across different cell lines, supported by experimental data. This compound, a potent inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and phosphoinositide 3-kinases (PI3Ks), has demonstrated significant potential as a broad-spectrum antiviral agent.[1][2][3] This document summarizes key quantitative data, details experimental protocols for validation, and visualizes the underlying molecular pathways and experimental workflows.
Performance of this compound Against Various Viruses
The antiviral activity of this compound has been evaluated against several RNA viruses, with its efficacy being cell line and virus-dependent. The following tables summarize the available quantitative data on the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) of this compound.
Table 1: Antiviral Activity of this compound against a Panel of Viruses
| Virus | Cell Line | EC50 / IC50 (µM) | Reference |
| Poliovirus (PV) | Huh7.5 | 0.14 | [1] |
| Hepatitis C Virus (HCV) | Huh7.5 | 1.9 | [1] |
| Hepatitis C Virus (HCV) | Huh7.5 | 1.3 (derivative of this compound) | [4] |
| Human Rhinovirus (HRV) | H1HeLa | Less active than compound 1a | [4] |
| Enterovirus 71 (EV71) | RD | Reduction in viral RNA | [5] |
Table 2: Inhibitory Activity of this compound against Kinases
| Kinase | IC50 (nM) | Reference |
| PI4KIIIβ | 19 | [1][3] |
| PI3Kγ | 16 | [1][3] |
| PI3Kα | 39 | [1][3] |
| PI3Kδ | 120 | [1][2] |
| PI3Kβ | 590 | [1][2] |
Comparative Analysis with Other Antiviral Agents
Limited direct comparative studies are available for this compound against a wide range of commercial antiviral drugs. However, research has benchmarked its activity against other PI4KIIIβ inhibitors. For instance, in studies on human rhinovirus, a novel thiazole amide derivative (1a) demonstrated higher antiviral activity than this compound in H1HeLa cells.[4] Another PI4KIIIβ inhibitor, T-00127-HEV1, was shown to have a weaker inhibitory effect on in vitro PI4KIIIβ activity compared to this compound.[4] It is noteworthy that while potent, this compound exhibits cross-reactivity with other lipid kinases, a factor to consider in its therapeutic application.[4]
Experimental Protocols
To validate the antiviral effects of this compound, standardized in vitro assays are crucial. Below are detailed methodologies for two common assays: the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (PRNT50).
Materials:
-
Confluent cell monolayers in 6-well plates
-
Virus stock of known titer
-
This compound stock solution (in DMSO)
-
Culture medium (e.g., DMEM)
-
Overlay medium (e.g., containing 0.6% Avicel or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock in culture medium.
-
Infection: Remove the culture medium from the cells and infect the monolayers with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: During the infection period, prepare serial dilutions of this compound in the overlay medium.
-
Overlay: After incubation, remove the virus inoculum and add the this compound containing overlay medium to the respective wells.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Staining: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value is determined from the dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
Host cells seeded in 96-well plates
-
Virus stock
-
This compound stock solution
-
Culture medium
-
Cell viability reagent (e.g., Neutral Red, MTT)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate to form a semi-confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment: Add the virus to the wells, followed by the addition of the different concentrations of this compound. Include uninfected and untreated virus controls.
-
Incubation: Incubate the plate for 3-5 days at 37°C until CPE is observed in the virus control wells.
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance and calculate the percentage of cell viability. The EC50 is the concentration of this compound that results in 50% protection from virus-induced CPE.
Mechanism of Action: Signaling Pathways
The primary antiviral mechanism of this compound is attributed to its inhibition of PI4KIIIβ, a host factor essential for the replication of many RNA viruses.[1][3] Additionally, its inhibitory effect on the PI3K/Akt/mTOR signaling pathway contributes to its antiviral activity. This pathway is frequently hijacked by viruses to support their replication and to evade host immune responses.[6][7][8][9][10]
Caption: Experimental workflow for validating the antiviral effects of this compound.
Caption: this compound inhibits viral replication by targeting PI3K and PI4KIIIβ pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Make Yourself at Home: Viral Hijacking of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HijAkt: The PI3K/Akt Pathway in Virus Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
PIK-93: A Comparative Guide to its Cross-Reactivity with Lipid Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lipid kinase inhibitor PIK-93 with other alternatives, focusing on its cross-reactivity profile. The information presented is supported by experimental data to aid in the objective assessment of this compound for research and development purposes.
Summary of this compound's Kinase Selectivity
This compound is a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and also exhibits strong inhibitory activity against several class I phosphoinositide 3-kinases (PI3Ks). Its cross-reactivity profile within the lipid kinase family has been characterized, revealing a multi-targeted but not entirely specific inhibitory action. The half-maximal inhibitory concentration (IC50) values for this compound against various lipid kinases are summarized in the table below.
| Kinase Target | IC50 (nM) |
| PI3Kγ | 16[1][2][3][4] |
| PI4KIIIβ | 19[1][2][3][4] |
| PI3Kα | 39[1][2][3][4] |
| PI3Kδ | 120[1][4] |
| PI3Kβ | 590[1][4] |
Table 1: Inhibitory activity of this compound against a panel of lipid kinases.
Notably, this compound has been reported to show no obvious inhibitory effect against a panel of other kinases when tested at a concentration of 10 μM. However, the specific protein kinases included in this broader selectivity panel are not detailed in the available literature.
Experimental Protocols
The determination of IC50 values for this compound against lipid kinases is typically performed using a standard in vitro kinase assay followed by thin-layer chromatography (TLC) to separate and quantify the radiolabeled lipid products.
In Vitro Lipid Kinase Assay with TLC Analysis
This method measures the transfer of a radiolabeled phosphate group from ATP to a lipid substrate by the kinase in the presence of varying concentrations of the inhibitor.
Materials:
-
Purified lipid kinase (e.g., PI3Kγ, PI4KIIIβ)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
HEPES buffer (25 mM, pH 7.4)
-
Magnesium chloride (MgCl2, 10 mM)
-
Phosphatidylinositol (PI) substrate, freshly sonicated (100 µg/mL)
-
Adenosine triphosphate (ATP)
-
γ-³²P-ATP (10 µCi)
-
1N Hydrochloric acid (HCl)
-
Chloroform:Methanol (1:1 mixture)
-
n-propanol:1M acetic acid (65:35 solution)
-
TLC plates
-
Phosphorimager screen
Procedure:
-
Prepare a reaction mixture containing the lipid kinase, this compound at various concentrations (typically as a serial dilution, with a final DMSO concentration of 2%), HEPES buffer, and MgCl2.
-
Add the freshly sonicated phosphatidylinositol substrate to the reaction mixture.
-
Initiate the kinase reaction by adding ATP containing γ-³²P-ATP to a final concentration of 10 or 100 µM.
-
Allow the reaction to proceed for 20 minutes at room temperature.
-
Terminate the reaction by adding 105 µL of 1N HCl.
-
Extract the lipids by adding 160 µL of a 1:1 chloroform:methanol mixture.
-
Vortex the biphasic mixture and briefly centrifuge to separate the phases.
-
Carefully transfer the lower organic phase to a new tube.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate for 3-4 hours in a 65:35 solution of n-propanol:1M acetic acid.
-
Dry the TLC plate and expose it to a phosphorimager screen.
-
Quantify the radiolabeled lipid product to determine the kinase activity at each inhibitor concentration.
-
Calculate the IC50 value by plotting the kinase activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
This compound's inhibitory profile means it can impact multiple signaling pathways, primarily the PI3K/AKT pathway and the PI4KIIIβ-mediated trafficking pathway at the Golgi apparatus.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Class I PI3Ks are activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation, they phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. This compound, by inhibiting PI3K isoforms α, β, γ, and δ, can block the production of PIP3 and subsequently attenuate downstream signaling.
PI4KIIIβ Signaling in Golgi Trafficking
PI4KIIIβ is a key enzyme in the Golgi apparatus, where it generates a specific pool of phosphatidylinositol 4-phosphate (PI4P). This PI4P is essential for the recruitment of various proteins to the Golgi membrane, thereby regulating vesicular trafficking and the transport of lipids and proteins from the Golgi to other cellular destinations. For instance, PI4P is involved in the transport of ceramide from the endoplasmic reticulum to the Golgi. By inhibiting PI4KIIIβ, this compound can disrupt these trafficking processes.
References
Safety Operating Guide
Navigating the Safe Disposal of PIK-93: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of PIK-93, a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] Adherence to these guidelines is crucial for minimizing risks associated with this compound.
Essential Safety and Handling Information
Before proceeding with disposal, it is imperative to be familiar with the safety and handling precautions for this compound. This compound is intended for research use only.[4][5] All personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of contact with eyes or skin, flush immediately with copious amounts of water.
This compound: Key Data at a Glance
For easy reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₆ClN₃O₄S₂[1][5] |
| Molecular Weight | 389.88 g/mol [3][5] |
| CAS Number | 593960-11-3[1][5] |
| Appearance | White to off-white solid[4] |
| Solubility | Soluble in DMSO (up to 78 mg/mL)[3] |
| IC₅₀ for PI4KIIIβ | 19 nM[1][2][3][4] |
| IC₅₀ for PI3Kα | 39 nM[2][3][4] |
| IC₅₀ for PI3Kγ | 16 nM[2][3][4] |
| Storage (Solid) | -20°C for up to 3 years[4] |
| Storage (In Solvent) | -80°C for up to 2 years[4] |
Step-by-Step Disposal Procedures
The proper disposal of this compound, like all laboratory chemicals, must be carried out in accordance with local, state, and federal regulations. The following steps provide a general guideline for the safe disposal of this compound.
Step 1: Waste Identification and Classification
Unused or waste this compound should be classified as hazardous chemical waste. Due to its biological activity as a kinase inhibitor, it should not be disposed of in the regular trash or poured down the drain.
Step 2: Waste Segregation
Segregate this compound waste from other waste streams. Solid waste, such as contaminated vials, pipette tips, and gloves, should be collected in a designated, properly labeled hazardous waste container. Liquid waste, such as unused solutions of this compound in solvents like DMSO, should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
Step 3: Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "593960-11-3"
-
The primary hazards associated with the compound (e.g., "Irritant," "Toxic")
-
The accumulation start date
Step 4: Storage of Waste
Store hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent spills.
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Professional disposal services have the expertise and equipment to handle and dispose of chemical waste in an environmentally sound manner, typically through high-temperature incineration or other approved methods.
Experimental Protocol: Kinase Activity Assay
To understand the context in which this compound is used, the following is a detailed methodology for a typical in vitro kinase assay to determine its inhibitory activity.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific kinase (e.g., PI4KIIIβ).
Materials:
-
Purified kinase enzyme
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂)[3]
-
Substrate (e.g., phosphatidylinositol)[3]
-
ATP (including γ-³²P-ATP for radiometric detection)[3]
-
96-well reaction plates
-
Quenching solution (e.g., 1N HCl)[3]
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase enzyme, the substrate, and the various concentrations of this compound. Include a control well with no inhibitor (vehicle only).
-
Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).
-
Incubate the plate at room temperature for a specified period (e.g., 20-30 minutes).
-
Terminate the reaction by adding the quenching solution.
-
Transfer the reaction mixture to a filter plate or perform a lipid extraction to separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.
-
Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Signaling Pathway Inhibition by this compound
This compound is a known inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[6] The following diagram illustrates the inhibitory action of this compound on this pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
By adhering to these disposal procedures and understanding the context of this compound's use, laboratory personnel can maintain a safe and compliant research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Essential Safety and Operational Guide for Handling PIK-93
This document provides comprehensive safety protocols and operational guidance for the handling of PIK-93, a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and phosphoinositide 3-kinases (PI3Ks). The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, step-by-step instructions for the use and disposal of this compound.
I. Personal Protective Equipment (PPE) and Safe Handling
Given that this compound is a potent small molecule inhibitor, appropriate PPE and handling procedures are critical to minimize exposure. The open handling of this compound powder is strongly discouraged.
A. Recommended Personal Protective Equipment
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves. | Prevents skin contact. Use proper glove removal technique to avoid contamination. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled with appropriate engineering controls. | Use a NIOSH-approved respirator if dust generation is unavoidable. |
B. Engineering Controls and Work Practices
-
Ventilation: All work with solid this compound and concentrated stock solutions should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Weighing: Weigh solid this compound in a ventilated enclosure.
-
Solution Preparation: Prepare stock solutions of this compound in a fume hood. Given its solubility, Dimethyl sulfoxide (DMSO) is a common solvent.
-
Hygiene: Avoid contact with skin and eyes. After handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory.
II. Emergency Procedures
A. First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel. |
B. Spill Response
-
Small Spills (Solid):
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Gently sweep up the material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
-
Small Spills (in DMSO):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
III. Disposal Plan
-
Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Keep in a suitable, closed container for disposal.
-
This compound in DMSO: Solutions of this compound in DMSO should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain. This waste will likely require incineration by a licensed hazardous waste disposal company.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) contaminated with this compound should be placed in a sealed bag and disposed of as solid hazardous waste.
Experimental Protocols and Data
I. Quantitative Data
A. This compound Inhibitory Activity
| Target Kinase | IC₅₀ (nM) |
| PI4KIIIβ | 19 |
| PI3Kγ | 16 |
| PI3Kα | 39 |
| PI3Kδ | 120 |
| PI3Kβ | 590 |
IC₅₀ values represent the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity.
B. This compound Antiviral Activity
| Virus | EC₅₀ (µM) |
| Poliovirus (PV) | 0.14 |
| Hepatitis C Virus (HCV) | 1.9 |
EC₅₀ values represent the concentration of a drug that gives a half-maximal response.
II. Detailed Experimental Methodologies
A. In Vitro PI3K Kinase Assay
This protocol outlines a general procedure for measuring the in vitro activity of PI3K in the presence of an inhibitor like this compound.
-
Prepare Reagents:
-
Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.
-
Substrate: Phosphatidylinositol (PI) or a suitable PI derivative, sonicated to form liposomes.
-
ATP Solution: A stock solution of ATP containing γ-³²P-ATP.
-
This compound Stock Solution: A concentrated stock of this compound in DMSO.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the PI3K enzyme and the lipid substrate in the kinase buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at room temperature for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 1N HCl).
-
Extract the lipids using a chloroform/methanol mixture.
-
Spot the lipid extract onto a thin-layer chromatography (TLC) plate.
-
Separate the lipids by developing the TLC plate in a suitable solvent system.
-
Dry the TLC plate and expose it to a phosphorimager screen to visualize the radiolabeled product.
-
Quantify the amount of product to determine the kinase activity and calculate the IC₅₀ of this compound.
-
B. Western Blot for PI3K/AKT Pathway Activation
This protocol describes how to assess the effect of this compound on the PI3K/AKT signaling pathway in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified time.
-
If applicable, stimulate the cells with a growth factor (e.g., insulin, EGF) to activate the PI3K/AKT pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated form of a downstream target of PI3K (e.g., phospho-AKT Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT or a housekeeping protein (e.g., β-actin, GAPDH).
-
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and cellular assays with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
